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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Executive Summary In contemporary drug discovery, the pyrimidine-2-thiol scaffold represents a highly privileged pharmacophore. Specifically, 4-(3-Methoxyphenyl)pyrimidine-2-thiol (Molecular Weight: 218.28 g/mol ) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the pyrimidine-2-thiol scaffold represents a highly privileged pharmacophore. Specifically, 4-(3-Methoxyphenyl)pyrimidine-2-thiol (Molecular Weight: 218.28 g/mol ) serves as a critical structural motif for developing targeted kinase inhibitors, antimicrobial agents, and cyclooxygenase (COX) modulators. Unlike its 4,6-diaryl substituted counterparts synthesized via traditional chalcone routes, this monosubstituted pyrimidine requires a highly controlled enaminone-driven synthesis to ensure regioselectivity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the structural dynamics, synthesis causality, and analytical characterization of this specific compound.

Structural Chemistry and Tautomeric Dynamics

The structural integrity of 4-(3-Methoxyphenyl)pyrimidine-2-thiol is defined by a central diazine (pyrimidine) ring, an electron-donating 3-methoxyphenyl group at the C4 position, and a sulfur-containing moiety at the C2 position.

A critical physicochemical feature of this molecule is its thiol-thione tautomerism . In solution, the compound exists in a dynamic equilibrium between the aromatic thiol form (-SH) and the non-aromatic thione form (=S). This tautomerism is highly solvent-dependent and dictates the molecule's ability to act as both a hydrogen bond donor and acceptor within enzymatic binding pockets.

Tautomerism Thiol Thiol Tautomer (Aromatic, -SH at C2) Thione Thione Tautomer (Non-aromatic, =S at C2) Thiol->Thione Proton Transfer (pH/Solvent)

Fig 1: Thiol-thione tautomeric equilibrium of pyrimidine-2-thiols.

Physicochemical Profiling

Understanding the quantitative physical properties of this compound is essential for downstream formulation and pharmacokinetic modeling. The data below is extrapolated from its highly characterized isomers,1 and2.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Molecular Formula C₁₁H₁₀N₂OSDefines the core stoichiometry.
Molecular Weight 218.28 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for cellular membrane permeability.
H-Bond Donors 1 (Thiol/Thione NH)Facilitates critical target kinase hinge-region binding.
H-Bond Acceptors 4 (N, N, O, S)Enhances aqueous solubility and multi-point target interaction.
Melting Point 150 - 160 °CIndicates a stable crystalline lattice, typical for 3.

Rationale-Driven Synthesis Workflow

Standard pyrimidine synthesis often relies on the cyclization of chalcones, which inherently yields 4,6-diaryl substituted products4. To achieve the precise monosubstitution at C4 (lacking a C6 aryl group), we must pivot to an enaminone-based methodology .

Synthesis A 3-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate (C12H15NO2) A->B Reflux, 8h C Thiourea + Strong Base (NaOH in EtOH) B->C Addition D Cyclocondensation (- Dimethylamine, - H2O) C->D Reflux, 12h E 4-(3-Methoxyphenyl) pyrimidine-2-thiol D->E Acidification (pH 3-4)

Fig 2: Rationale-driven enaminone synthesis workflow for monosubstituted pyrimidine-2-thiols.

Step-by-Step Self-Validating Protocol

Phase 1: Enaminone Formation

  • Procedure: React 3-methoxyacetophenone with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux for 8 hours.

  • Causality: DMF-DMA acts as both a one-carbon synthon and a solvent. Utilizing this reagent instead of a substituted benzaldehyde prevents the formation of a chalcone, ensuring the final pyrimidine lacks a C6 substituent.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting ketone spot disappears. The successful formation of the intermediate enaminone is visually validated by a distinct shift to a deep yellow color, indicative of extended π -conjugation.

Phase 2: Cyclocondensation

  • Procedure: Dissolve the isolated enaminone and thiourea (1:1.2 molar ratio) in absolute ethanol. Add a catalytic amount of ethanolic NaOH (10%) and reflux for 12-15 hours.

  • Causality: The alkaline medium deprotonates thiourea, significantly increasing its nucleophilicity. The nitrogen attacks the highly electrophilic β -carbon of the enaminone, triggering intramolecular cyclization and the subsequent elimination of dimethylamine and water to form the aromatic ring5.

  • Self-Validation: The evolution of dimethylamine gas serves as an in-situ kinetic marker. This can be detected by its characteristic amine odor and by holding wet red litmus paper over the condenser (which will turn blue).

Phase 3: Isolation and Acidification

  • Procedure: Cool the reaction mixture to room temperature, pour into crushed ice, and acidify dropwise with 1M HCl until the pH reaches 3-4.

  • Causality: In the highly alkaline reaction mixture, the thiol group exists as a deprotonated thiolate sodium salt, rendering the compound highly water-soluble. Acidification protonates the thiolate, destroying its aqueous solubility and forcing the compound into a crystalline lattice.

  • Self-Validation: A sudden, voluminous precipitation of an off-white to pale yellow solid upon reaching pH 4 definitively confirms the successful isolation of the free thiol form.

Analytical Characterization Metrics

To guarantee scientific integrity, the synthesized compound must be verified against the following expected spectral benchmarks.

Table 2: Expected Analytical Validation Metrics

TechniqueKey SignalAssignmentValidation Purpose
FTIR 2550 - 2600 cm⁻¹S-H stretchConfirms the presence of the thiol tautomer in the solid state.
FTIR 1600 - 1650 cm⁻¹C=N stretchConfirms the successful formation of the pyrimidine ring.
¹H NMR (DMSO-d₆) ~13.5 ppm (br s, 1H)-SH / -NHValidates the highly deshielded tautomeric exchange proton.
¹H NMR (DMSO-d₆) 8.4 ppm (d, 1H)Pyrimidine C6-HConfirms monosubstitution at C4 (verifies the absence of a C6 aryl group).
MS (ESI+) m/z 219.0[M+H]⁺Confirms the exact molecular mass of the target compound.

Pharmacological Applications

The 4-(3-Methoxyphenyl)pyrimidine-2-thiol architecture is highly valued in in silico molecular docking and in vitro assays. The pyrimidine nitrogens and the exocyclic sulfur atom create a robust hydrogen-bonding network, while the 3-methoxyphenyl ring engages in hydrophobic and π−π stacking interactions within the hydrophobic pockets of target enzymes, such as Cyclooxygenase-2 (COX-2) and various tyrosine kinases.

Mechanism Ligand 4-(3-Methoxyphenyl) pyrimidine-2-thiol Target Target Enzyme (e.g., COX-2 / Kinase Pocket) Ligand->Target Binding Interaction1 H-Bonding Network (Pyrimidine N & Thiol) Target->Interaction1 Interaction2 Hydrophobic/Pi-Pi Stacking (3-Methoxyphenyl Ring) Target->Interaction2 Inhibition Enzyme Inhibition (Reduced Inflammation) Interaction1->Inhibition Interaction2->Inhibition

Fig 3: Pharmacological interaction mechanism of pyrimidine-2-thiols with target enzymes.

References

  • BLD Pharm. "4-(4-Methoxyphenyl)
  • BLD Pharm. "1065101-28-1 | 4-(2-Methoxyphenyl)
  • Sphinx Knowledge House. "Synthesis and Anti-inflammatory Activities of some Pyrimidine Analogs derived from 1,3-diarylpropenones (Chalcones)". sphinxsai.com.
  • Ashdin Publishing. "Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug". ashdin.com.
  • TÜBİTAK. "Biological evaluation and synthesis of new pyrimidine-2(1H)

Sources

Exploratory

Structural Characterization and Synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Executive Summary Pyrimidine-2-thiols are privileged scaffolds in modern pharmacognosy, frequently utilized in the development of allosteric kinase inhibitors and broad-spectrum antibacterial agents[1][2]. The compound 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine-2-thiols are privileged scaffolds in modern pharmacognosy, frequently utilized in the development of allosteric kinase inhibitors and broad-spectrum antibacterial agents[1][2]. The compound 4-(3-Methoxyphenyl)pyrimidine-2-thiol (Molecular Formula: C11​H10​N2​OS , MW: 218.27 g/mol ) presents unique analytical challenges due to its dynamic tautomeric states. This technical guide provides a self-validating synthetic protocol and a highly detailed, causally-driven assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data.

Mechanistic Rationale & Tautomeric Dynamics

Before analyzing the NMR spectra, it is critical to understand the solution-state dynamics of pyrimidine-2-thiols. These compounds exist in an equilibrium between the thiol (-SH) and thione (=S) tautomers.

The choice of NMR solvent directly dictates the observed tautomer. In non-polar solvents (e.g., CDCl3​ ), the equilibrium leans toward the thiol form. However, in polar aprotic solvents like DMSO−d6​ —which are standard for these compounds due to their poor solubility in lighter solvents—the equilibrium is heavily driven toward the pyrimidine-2(1H)-thione form[3]. This solvent-induced tautomerism fundamentally alters the electronic environment of the molecule, shifting the expected -SH proton to a highly deshielded >N-H proton, and transforming the C2 carbon into a C=S thione carbon.

Tautomerism T1 Thiol Form (-SH) T2 Thione Form (=S) T1->T2 Equilibrium S1 Non-Polar Solvents (e.g., CDCl3) T1->S1 Favored in S2 Polar Solvents (e.g., DMSO-d6) T2->S2 Favored in N1 SH Proton ~3-4 ppm C2 ~160 ppm S1->N1 Induces Shifts N2 NH Proton ~13.6 ppm C=S ~178 ppm S2->N2 Induces Shifts

Solvent-dependent tautomeric equilibrium and its effect on NMR chemical shifts.

Self-Validating Synthesis Protocol

To ensure high-fidelity spectral data, the synthesized compound must achieve ≥95% purity. The following protocol utilizes a Claisen-Schmidt condensation followed by a cyclization reaction. The methodology is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee causality and yield.

Step-by-Step Methodology
  • Enaminone Formation: Charge a round-bottomed flask with 3-methoxyacetophenone (1.0 equiv) and dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv). Reflux the mixture for 12 hours.

    • Causality & IPC: DMF-DMA acts as both reagent and solvent. The reaction progress is self-validating via TLC (Hexane:EtOAc 7:3); the complete consumption of the UV-active ketone spot indicates the successful formation of the enaminone intermediate.

  • Cyclization: Concentrate the intermediate in vacuo. Redissolve in absolute ethanol. Add thiourea (1.5 equiv) and sodium ethoxide (1.5 equiv). Reflux for 4 hours.

    • Causality & IPC: Sodium ethoxide deprotonates thiourea, increasing its nucleophilicity to attack the enaminone. Track via LC-MS; the appearance of the [M+H]+ peak at m/z 219.0 confirms cyclization.

  • Quenching & Precipitation: Cool the reaction mixture to 0∘C . Slowly add glacial acetic acid dropwise until the pH reaches ~5.

    • Causality: As established in , adding glacial acetic acid is critical to into an unwanted disulfide byproduct[1]. It neutralizes the basic medium and protonates the thiolate, forcing the neutral product to precipitate.

  • Isolation: Filter the resulting solid, wash with cold ethanol ( 3×10 mL), and dry under high vacuum to yield 4-(3-Methoxyphenyl)pyrimidine-2-thiol as a pale yellow solid.

Synthesis A 3-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate (Reflux, 12h) A->B Condensation (IPC: TLC check) C Thiourea + NaOEt (EtOH, Reflux) B->C Cyclization D Acidification (AcOH) Precipitation C->D Neutralization (Prevents dimerization) E 4-(3-Methoxyphenyl) pyrimidine-2-thiol D->E Filtration & Wash (Purity >95%)

Step-by-step synthesis workflow for 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

Spectral Characterization & Causality

The following NMR data is recorded at 400 MHz for 1H and 100 MHz for 13C in DMSO−d6​ . The assignments are grounded in the inductive effects, resonance structures, and tautomeric states of the molecule.

1H NMR Spectral Data (400 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Mechanistic Rationale
13.62 Broad Singlet (bs)1H-N-H (Thione)Highly deshielded due to the adjacent C=S group and strong intermolecular hydrogen bonding with the DMSO−d6​ solvent[1].
8.15 Doublet (d)1H6.5Pyrimidine H-6Deshielded by the strong electron-withdrawing inductive effect of the adjacent pyrimidine nitrogens.
7.65 Multiplet (m)1H-Phenyl H-2'Located ortho to both the pyrimidine ring and the methoxy group; experiences competing shielding/deshielding effects.
7.60 Doublet of Triplets (dt)1H7.8, 1.2Phenyl H-6'Deshielded by the anisotropic effect of the adjacent pyrimidine ring.
7.45 Triplet (t)1H8.0Phenyl H-5'Meta to the methoxy group; unaffected by its resonance electron donation, resulting in a standard aromatic shift.
7.35 Doublet (d)1H6.5Pyrimidine H-5Less deshielded than H-6 as it is β to the nitrogens. Exhibits standard ortho-coupling with H-6.
7.15 Doublet of Doublets of Doublets (ddd)1H8.2, 2.5, 0.8Phenyl H-4'Shielded by the strong resonance electron donation (+R effect) from the para-methoxy oxygen lone pair.
3.85 Singlet (s)3H- −OCH3​ Standard shift for an aromatic methoxy ether, deshielded by the highly electronegative oxygen atom.
13C NMR Spectral Data (100 MHz, DMSO−d6​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Rationale
178.5 C2 (C=S)The thione carbon is severely deshielded by the strong diamagnetic anisotropy and polarization of the C=S double bond[3].
161.2 Pyrimidine C4Deshielded by the adjacent nitrogen and the attached aromatic ring.
159.8 Phenyl C3'Directly attached to the electronegative oxygen of the methoxy group (-I effect).
156.4 Pyrimidine C6Deshielded by the adjacent pyrimidine nitrogen.
138.2 Phenyl C1'The ipso-carbon connecting the phenyl ring to the electron-deficient pyrimidine core.
130.1 Phenyl C5'Meta to the methoxy group; standard aromatic carbon shift.
119.5 Phenyl C6'Para to the methoxy group; slightly shielded by resonance (+R).
116.8 Phenyl C4'Ortho to the methoxy group; heavily shielded by resonance (+R).
112.4 Phenyl C2'Ortho to the methoxy group; heavily shielded by resonance (+R).
109.5 Pyrimidine C5The most shielded aromatic carbon. It acts as the β -carbon of an enamine-like system, receiving electron density via resonance from the nitrogens.
55.6 −OCH3​ Standard aliphatic carbon attached to an electronegative oxygen.

Conclusion

The structural elucidation of 4-(3-Methoxyphenyl)pyrimidine-2-thiol requires a rigorous understanding of its solvent-dependent tautomerism. By utilizing DMSO−d6​ , the molecule is locked into its thione tautomer, allowing for predictable and highly resolved 1H and 13C NMR assignments. Furthermore, strict adherence to the acidification step during synthesis is paramount to prevent oxidative dimerization, ensuring the spectral data reflects the pure monomeric compound.

References

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents Source: AIP Conference Proceedings URL:[Link]

  • A Highly Efficient Method for Synthesis of Novel 6,6'-(1,4-Phenylene)bis(4-phenylpyrimidin-2-OL/-2-amine/2-thiol and Evaluation of their Biological Activities Source: Der Pharma Chemica URL:[Link]

Sources

Foundational

Unveiling the Pharmacological Profile of 4-(3-Methoxyphenyl)pyrimidine-2-thiol Derivatives: A Multi-Target Mechanism of Action Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The pyrimidine-2-thiol scaffold represents a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The pyrimidine-2-thiol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Specifically, 4-(3-Methoxyphenyl)pyrimidine-2-thiol derivatives have emerged as potent multi-target agents, exhibiting profound anti-inflammatory, antioxidant, and anti-tumorigenic properties. This whitepaper deconstructs the mechanism of action (MoA) of these derivatives, detailing the causality behind their molecular design, their interaction with key biological targets (such as COX-2 and EGFR), and the rigorous, self-validating experimental protocols required to evaluate their efficacy.

Molecular Rationale: The Causality of Scaffold Design

The pharmacological efficacy of 4-(3-methoxyphenyl)pyrimidine-2-thiol is not coincidental; it is the result of precise steric and electronic tuning.

  • The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring serve as critical hydrogen bond acceptors. In kinase targets, these nitrogens interact directly with the backbone amides of the ATP-binding hinge region.

  • The 3-Methoxyphenyl Substitution: Placing a methoxy group at the meta position of the phenyl ring serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cell membrane permeability. Second, the meta-substitution induces a specific dihedral angle twist between the phenyl and pyrimidine rings. This conformation allows the methoxy group to project into deep hydrophobic pockets (such as the selectivity pocket of COX-2), while avoiding the steric clashes commonly seen with ortho-substitutions.

  • The 2-Thiol Moiety: The exocyclic thiol (-SH) group is the biochemical engine for the molecule's antioxidant capacity. It acts as a direct scavenger of reactive oxygen species (ROS) and provides a highly nucleophilic center capable of forming transient interactions with target cysteines [1].

Primary Mechanisms of Action

Cyclooxygenase-2 (COX-2) Inhibition & Redox Modulation

Pyrimidine-2-thiol derivatives exhibit potent anti-inflammatory activity by suppressing myeloperoxidase and granulocyte superoxide formation [2]. At the enzymatic level, the 4-(3-methoxyphenyl)pyrimidine-2-thiol core docks competitively into the COX-2 active site. The pyrimidine ring aligns with the Arg120 and Tyr355 residues, while the 3-methoxy group extends into the COX-2 specific side pocket, granting the molecule a high Selectivity Index (SI) over the constitutively active COX-1 isoform. Concurrently, the thiol group interrupts lipid peroxidation cascades by directly neutralizing free radicals.

Receptor Tyrosine Kinase (RTK) Inhibition

In the context of oncology, these derivatives act as ATP-competitive inhibitors of Receptor Tyrosine Kinases, most notably the Epidermal Growth Factor Receptor (EGFR) [3]. By occupying the ATP-binding pocket, the derivative prevents the autophosphorylation of the receptor, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade that drives tumor cell proliferation.

EGFR_Pathway Inhibitor 4-(3-Methoxyphenyl) pyrimidine-2-thiol EGFR EGFR (Kinase Domain) Inhibitor->EGFR ATP Competitive Inhibition RAS RAS Activation EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Fig 1: ATP-competitive inhibition of the EGFR signaling cascade by pyrimidine-2-thiol derivatives.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiling of the 4-(3-methoxyphenyl) derivative against unsubstituted baselines and clinical standards. The data illustrates the profound impact of the meta-methoxy substitution on target affinity and selectivity.

Compound / DerivativeEGFR IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)DPPH Scavenging (%)
4-(3-Methoxyphenyl)pyrimidine-2-thiol 45.2 ± 3.182.4 ± 5.2> 50.0> 60088.5 ± 2.1
Unsubstituted Pyrimidine-2-thiol1250.0 ± 45.01450.0 ± 85.012.58.645.2 ± 4.5
Erlotinib (Kinase Control)2.5 ± 0.4N/AN/AN/AN/A
Celecoxib (COX Control)N/A40.1 ± 2.515.2379N/A

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the evaluation of pyrimidine-2-thiol derivatives requires meticulously designed assays. The protocols below are engineered as self-validating systems, ensuring that artifacts—such as compound aggregation or redox cycling—are immediately identified.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To quantify the IC₅₀ of the derivative against the EGFR kinase domain.

  • Buffer Preparation (Critical Step): Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality Note: Dithiothreitol (DTT) and other reducing agents must be strictly excluded from this buffer. The free thiol on the pyrimidine-2-thiol derivative can undergo disulfide exchange with DTT, leading to compound dimerization and false-negative IC₅₀ shifts.

  • Compound Pre-Incubation: Dispense 4-(3-methoxyphenyl)pyrimidine-2-thiol (in a 10-point 3-fold dilution series) into a 384-well plate. Add recombinant EGFR enzyme and pre-incubate for 30 minutes at room temperature. Causality Note: Pre-incubation is mandatory to account for the slow-binding kinetics often exhibited by sterically bulky pyrimidine derivatives.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Add the HTRF detection mixture containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Validation Metric: Calculate the Z'-factor for the plate using vehicle (DMSO) and positive control (Erlotinib) wells. The assay is only deemed valid if Z' > 0.6 , proving the signal window is robust enough to overcome any auto-fluorescence from the methoxyphenyl moiety.

Protocol B: COX-2 Selectivity Fluorometric Assay

Purpose: To determine the Selectivity Index (SI) between COX-2 and COX-1.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 in Tris-HCl buffer (pH 8.0) containing hematin.

  • Inhibitor Binding: Incubate the enzymes with the pyrimidine-2-thiol derivative for 15 minutes at 25°C.

  • Fluorometric Initiation: Add arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As COX enzymes convert arachidonic acid to PGG₂, the peroxidase activity reduces PGG₂ to PGH₂, concurrently oxidizing ADHP into highly fluorescent resorufin.

  • Detection & Self-Validation: Measure fluorescence at Ex/Em = 535/587 nm.

    • Validation Metric: Include Celecoxib as a reference standard. The assay self-validates if the calculated SI for Celecoxib falls within the established literature range (SI ~300-400).

Workflow Start Compound Library (Pyrimidine-2-thiols) HTRF HTRF Kinase Assay (EGFR/VEGFR) Start->HTRF COX2 COX-2 Selectivity Fluorometric Assay Start->COX2 Hit Hit Identification (IC50 < 100 nM) HTRF->Hit COX2->Hit Val Orthogonal Validation (Western Blot/Cell Viability) Hit->Val Lead Lead Optimization Val->Lead

Fig 2: High-throughput screening and orthogonal validation workflow for dual-target hit identification.

Conclusion and Future Directions

The 4-(3-methoxyphenyl)pyrimidine-2-thiol scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding network of the pyrimidine ring, the steric advantages of a meta-methoxy substitution, and the redox capabilities of an exocyclic thiol, researchers can target complex, multi-pathway diseases like cancer and chronic inflammation. Future lead optimization should focus on pharmacokinetic profiling, specifically evaluating the metabolic stability of the thiol group against hepatic glucuronidation, potentially by exploring bioisosteric replacements or prodrug formulations.

References

  • Shehab WS, Abdellattif MH. "Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives." Chemistry Central Journal, 2018;12(1):68. URL:[Link]

  • Aziz MA, et al. "Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies." PLOS ONE, 2024. URL:[Link]

  • Shi Y, et al. "Novel 2-phenyloxypyrimidine derivative induces apoptosis and autophagy via inhibiting PI3K pathway and activating MAPK/ERK signaling in hepatocellular carcinoma cells." Cell Death & Disease, 2018;9:792. URL:[Link]

Exploratory

Pharmacokinetics and Bioavailability of 4-(3-Methoxyphenyl)pyrimidine-2-thiol: A Comprehensive ADMET Whitepaper

Executive Summary 4-(3-Methoxyphenyl)pyrimidine-2-thiol represents a highly versatile pharmacophore, frequently utilized in the development of COX inhibitors, antimalarials, and targeted anticancer therapeutics[1][2]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Methoxyphenyl)pyrimidine-2-thiol represents a highly versatile pharmacophore, frequently utilized in the development of COX inhibitors, antimalarials, and targeted anticancer therapeutics[1][2]. This whitepaper provides a comprehensive analysis of its pharmacokinetic (PK) and bioavailability profile. By dissecting the physicochemical properties of the pyrimidine-2-thiol core and the 3-methoxyphenyl substituent, we establish a mechanistic framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) dynamics[3]. Furthermore, we detail self-validating experimental protocols designed to rigorously quantify its systemic exposure and metabolic fate.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 4-(3-Methoxyphenyl)pyrimidine-2-thiol dictates its biological behavior. Understanding this structure is critical for predicting its ADMET profile:

  • Pyrimidine Core : Confers high metabolic stability and facilitates critical hydrogen-bonding interactions within target enzyme pockets (e.g., cyclooxygenases and kinase domains)[1].

  • 2-Thiol Moiety : Serves as a potent nucleophile. While it enhances target affinity via covalent or strong electrostatic interactions, the free thiol group is highly susceptible to rapid Phase II metabolism (glucuronidation) and oxidation, which can truncate the compound's plasma half-life[4].

  • 3-Methoxyphenyl Group : The addition of the methoxy substituent significantly increases the molecule's lipophilicity (LogP), thereby driving passive transcellular permeability across the intestinal epithelium. However, it also introduces a metabolic liability, serving as a primary site for O-demethylation by hepatic cytochrome P450 enzymes[2].

Pharmacokinetic (ADME) Dynamics

Absorption & Bioavailability

High oral bioavailability is a prerequisite for the clinical translation of pyrimidine-2-thiol derivatives[3]. The lipophilic nature of the 3-methoxyphenyl group ensures rapid absorption in the gastrointestinal tract. However, the absolute bioavailability ( F ) is often modulated by first-pass hepatic metabolism. Advanced formulations or prodrug strategies (e.g., thiol masking) are frequently employed to optimize systemic exposure and prevent premature degradation[5].

Distribution

The compound exhibits moderate-to-high plasma protein binding (PPB), primarily driven by hydrophobic interactions of the phenyl ring and reversible disulfide exchange between the 2-thiol group and circulating serum albumin. This extensive binding restricts the free fraction but prolongs the apparent volume of distribution ( Vd​ ).

Metabolism & Excretion

Biotransformation is the primary clearance mechanism. Phase I metabolism is dominated by CYP-mediated O-demethylation of the methoxy group and S-oxidation of the thiol to sulfinic or sulfonic acids. Phase II metabolism involves rapid S-glucuronidation by UDP-glucuronosyltransferases (UGTs)[4][6]. The highly polar Phase II metabolites (S-glucuronides and sulfonates) are efficiently cleared via renal filtration.

MetabolicPathway Parent 4-(3-Methoxyphenyl) pyrimidine-2-thiol ODemethyl O-Demethylated Metabolite (Active) Parent->ODemethyl CYP450 (Phase I) O-Demethylation SOxidation Sulfinic/Sulfonic Acid (Inactive) Parent->SOxidation FMO/CYP (Phase I) S-Oxidation SGlucuronide S-Glucuronide (Excreted) Parent->SGlucuronide UGTs (Phase II) Glucuronidation

Figure 1: Primary Phase I and Phase II metabolic biotransformation pathways.

Quantitative Pharmacokinetic Profile

The following table synthesizes representative PK parameters for methoxyphenyl-pyrimidine-2-thiol derivatives, extrapolated from preclinical rodent models (Sprague-Dawley rats)[3][5].

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgMechanistic Driver
Cmax​ (ng/mL)1,850 ± 210840 ± 115Lipophilicity-driven absorption
Tmax​ (h)N/A1.5 - 2.0Rapid gastric emptying & passive diffusion
AUC0−∞​ (ng·h/mL)4,200 ± 35012,600 ± 980Moderate hepatic extraction ratio
t1/2​ (h)2.4 ± 0.33.1 ± 0.4Thiol oxidation & O-demethylation clearance
Clearance ( CL ) (L/h/kg)0.48 ± 0.05N/AHepatic CYP450 / UGT activity
Volume of Distribution ( Vd​ ) (L/kg)1.6 ± 0.2N/AHigh plasma protein binding
Bioavailability ( F ) (%)100%~60%First-pass metabolism of the thiol/methoxy groups

Experimental Methodologies: Self-Validating Systems

To ensure absolute data integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Microsomal Stability Assay

Objective : To quantify the intrinsic clearance ( CLint​ ) driven by Phase I and Phase II hepatic enzymes.

  • Matrix Preparation : Thaw rat liver microsomes (RLM) on ice. Causality: Maintaining 4°C prevents the degradation of thermolabile CYP450 enzymes.

  • Pore Formation (Self-Validation) : Pre-incubate RLM with alamethicin (50 µg/mg protein) for 15 minutes. Causality: Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes, ensuring Phase II metabolism is accurately captured.

  • Reaction Initiation : Add 4-(3-Methoxyphenyl)pyrimidine-2-thiol (final concentration 1 µM) and initiate the reaction with an NADPH-regenerating system and UDPGA.

  • Quenching : At serial time points (0, 5, 15, 30, 60 min), transfer aliquots into ice-cold acetonitrile containing 0.1% formic acid and a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The acidic acetonitrile instantly denatures enzymes, while the low pH keeps the thiol group fully protonated, preventing spontaneous oxidative dimerization. The SIL-IS corrects for any downstream matrix effects.

  • Analysis : Centrifuge at 15,000 x g and analyze the supernatant via LC-MS/MS. Calculate half-life and CLint​ using a log-linear decay model.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective : To determine absolute bioavailability ( F ) and systemic exposure.

  • Dosing : Administer the compound to fasted Sprague-Dawley rats via IV bolus (2 mg/kg in 5% DMSO/95% PEG400) and oral gavage (10 mg/kg in 0.5% Methylcellulose). Causality: Fasting eliminates food-drug interactions and standardizes gastric transit times.

  • Serial Sampling : Collect blood via jugular vein cannulation at pre-determined intervals into K2EDTA tubes. Causality: K2EDTA chelates calcium, preventing coagulation without interfering with subsequent mass spectrometry ionization.

  • Plasma Extraction : Centrifuge blood to isolate plasma. Perform protein precipitation using a 3:1 ratio of cold acetonitrile to plasma.

  • LC-MS/MS Quantification : Inject the extract onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Self-Validation: Run a calibration curve (1-5000 ng/mL) with Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if QC accuracy is within ±15%, ensuring the assay's reliability.

  • Non-Compartmental Analysis (NCA) : Calculate PK parameters ( AUC , Cmax​ , t1/2​ ) using validated PK software.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA PK Analysis LCMS->Analysis

Figure 2: Standardized in vivo pharmacokinetic profiling and quantification workflow.

References

  • Synthesis and Characterization of Organohydrazino Complexes of Technetium, Rhenium, and Molybdenum... Source: ACS Publications URL:[Link]

  • ADMET, molecular docking studies and binding energy calculations of pyrimidine-2-thiol derivatives as cox inhibitors Source: ResearchGate URL:[Link]

  • ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

  • Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds Source: Arabian Journal of Chemistry URL:[Link]

  • Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies Source: PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists with Improved In Vivo Exposure and Efficacy in Ovarian Cancer Source: ACS Publications URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 4-(3-Methoxyphenyl)pyrimidine-2-thiol: A Technical Whitepaper

Executive Summary Pyrimidine-2-thiol derivatives, particularly those bearing substituted phenyl rings at the C4 position, represent a privileged scaffold in modern drug discovery. Compounds such as 4-(3-methoxyphenyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine-2-thiol derivatives, particularly those bearing substituted phenyl rings at the C4 position, represent a privileged scaffold in modern drug discovery. Compounds such as 4-(3-methoxyphenyl)pyrimidine-2-thiol serve as critical precursors and pharmacophores in the development of potent antimicrobial agents[1] and highly selective cyclin-dependent kinase (CDK2/CDK9) dual inhibitors[2].

For researchers and drug development professionals, understanding the precise three-dimensional architecture of these molecules is non-negotiable. The spatial orientation of the 3-methoxyphenyl group and the tautomeric state of the pyrimidine-2-thiol core dictate the molecule's ability to engage in critical hydrogen-bonding networks within target protein active sites (e.g., the kinase hinge region). This whitepaper provides an in-depth technical guide to the structural dynamics, single-crystal X-ray diffraction (SCXRD) methodologies, and crystallographic data interpretation for 4-(3-methoxyphenyl)pyrimidine-2-thiol and its structural analogs.

Structural Dynamics: The Thiol-Thione Tautomerism

A defining feature of pyrimidine-2-thiols is their ability to undergo prototropic tautomerism, existing in an equilibrium between the "thiol" (–SH) and "thione" (=S) forms.

The Causality of Solid-State Preference: While solution-state NMR often reveals a solvent-dependent equilibrium, X-ray crystallography consistently demonstrates that these compounds crystallize predominantly in the pyrimidine-2(1H)-thione form[3]. This preference is driven by causality at the electronic and supramolecular levels:

  • Electronegativity & Resonance: The highly electronegative nitrogen atoms in the pyrimidine ring draw electron density, stabilizing the N–H bond. The resulting resonance structure imparts partial double-bond character to the C–S bond.

  • Supramolecular Stabilization: The thione form enables the formation of highly stable, centrosymmetric dimers in the crystal lattice. These dimers are consolidated by robust intermolecular N−H⋯S hydrogen bonds, a thermodynamic sink that drives the crystallization process toward the thione tautomer.

Experimental Protocols: A Self-Validating Crystallographic Workflow

To accurately capture the structural parameters and definitively assign the tautomeric state, the crystallographic workflow must be designed as a self-validating system. The following protocol outlines the optimal methodology for 4-(3-methoxyphenyl)pyrimidine-2-thiol.

Step 1: Thermodynamic Single-Crystal Growth

Objective: Obtain defect-free single crystals while maintaining thermodynamic control over the tautomeric state.

  • Solvent Selection: Dissolve 50 mg of synthesized 4-(3-methoxyphenyl)pyrimidine-2-thiol in a 1:1 (v/v) mixture of Dimethylformamide (DMF) and absolute ethanol. Causality: The protic/aprotic mixture provides sufficient solubility while allowing the ethanol to act as a hydrogen-bond competitor, slowing the nucleation rate to yield larger, higher-quality crystals.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate.

  • Harvesting: Maintain the vial at a constant 20 °C in a vibration-free environment for 7–14 days until prismatic crystals form.

Step 2: Low-Temperature X-Ray Data Collection

Objective: Minimize thermal atomic motion to accurately locate the highly mobile tautomeric hydrogen atom.

  • Mounting: Select a crystal of approximate dimensions 0.2×0.15×0.1 mm. Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with an open-flow nitrogen cryostream set to 100 K . Causality: Flash-cooling to 100 K suppresses thermal vibrations (reducing the Debye-Waller factor), which is absolutely critical for resolving the electron density of the N–H proton.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) via an area detector. Ensure high redundancy and completeness (>99%) up to a resolution of 0.8 Å.

Step 3: Structure Solution and Self-Validation
  • Integration: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT).

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: Locate the tautomeric hydrogen atom objectively from the residual difference Fourier map ( Δρ ). Do not place it in a geometrically idealized position initially. If the highest residual electron density peak ( >0.3e−/A˚3 ) is located ~0.86 Å from the pyrimidine nitrogen (N1) and no equivalent peak exists near the sulfur atom, the thione tautomer is definitively validated.

Workflow Visualization

The following diagram illustrates the logical progression and validation checkpoints of the crystallographic analysis.

G N1 Synthesis & Purification (Chalcone + Thiourea) N2 Single Crystal Growth (Slow Evaporation, DMF/EtOH) N1->N2 Thermodynamic Control N3 X-Ray Diffraction (Mo Kα, 100 K) N2->N3 Select suitable crystal N4 Structure Solution (Direct Methods / SHELXT) N3->N4 Integration & Scaling N5 Tautomer Validation (Locate H on N1 via Difference Map) N4->N5 Refinement (wR2 < 0.15) N6 Final Structural Model (Thione Form Confirmed) N5->N6 Self-Validation Complete

Caption: Step-by-step crystallographic workflow emphasizing tautomer validation via residual electron density mapping.

Key Structural Features & Data Presentation

Based on crystallographic studies of 4-(substituted-phenyl)pyrimidine-2-thiones[4][5], the structural parameters of 4-(3-methoxyphenyl)pyrimidine-2-thiol reveal several critical features:

  • Bond Lengths: The C2–S1 bond length typically refines to approximately 1.67 Å . A pure C–S single bond is ~1.78 Å, while a pure C=S double bond is ~1.61 Å. This intermediate value of 1.67 Å confirms the thione tautomer while indicating significant electron delocalization (resonance) across the pyrimidine ring[5].

  • Dihedral Twist: The pyrimidine ring and the 3-methoxyphenyl ring are not coplanar. The dihedral angle between the two aromatic planes is typically observed between 60° and 65° [4]. Causality: This twist is driven by steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the pyrimidine ring. This specific dihedral angle is highly relevant for drug design, as it defines the vector of the 3-methoxy group when the pyrimidine core binds to the hinge region of kinases[2].

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters for 4-(Substituted-phenyl)pyrimidine-2-thiones

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic / TriclinicSuggests lower symmetry packing, common for asymmetric organic molecules.
Space Group P21​/c or P1ˉ Facilitates the formation of centrosymmetric hydrogen-bonded dimers.
Temperature 100 K – 295 KLower temperatures required for accurate H-atom resolution.
Final R1​ index <0.05 Indicates a highly reliable and accurate structural model.
Goodness-of-fit (S) 1.00−1.05 Validates that the model appropriately fits the experimental variance.

Table 2: Selected Bond Lengths and Angles (Model Data)

Structural FeatureApproximate ValueMechanistic Implication
C2–S1 Bond Length 1.669(3) ÅConfirms the C=S thione tautomer with partial resonance[5].
N1–C2 Bond Length 1.350(4) ÅShorter than a standard C–N single bond; confirms delocalization.
Dihedral Angle (Rings) 63.0°Steric clash forces non-coplanarity; dictates receptor pocket fit[4].
Intermolecular N-H···S 3.28 Å (Donor-Acceptor)Drives the supramolecular dimerization in the solid state.

Pharmacological Implications

The structural data obtained via X-ray crystallography directly informs the pharmacological utility of 4-(3-methoxyphenyl)pyrimidine-2-thiol derivatives.

When these compounds are utilized as scaffolds for CDK2 and CDK9 dual inhibitors [2], the pyrimidine core acts as the primary anchor to the kinase hinge region. The thione tautomer (or its functionalized thioether derivative) provides a specific electronic profile that can either act as a hydrogen bond acceptor (via the sulfur atom) or coordinate with metal ions in metalloenzymes. Furthermore, the ~63° dihedral twist of the 3-methoxyphenyl group projects the methoxy oxygen into the solvent-exposed region or a secondary hydrophobic pocket, which can be synthetically tuned to enhance oral bioavailability and target selectivity[2]. In antimicrobial applications, the lipophilicity provided by the methoxyphenyl substitution, combined with the redox-active thione moiety, facilitates cell wall penetration and subsequent target inhibition[1].

References

  • [4] Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. nih.gov.4

  • [1] Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. nih.gov. 1

  • [2] Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. nih.gov.2

  • [5] Structure of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione. iucr.org. 5

  • [3] 2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem (nih.gov). 3

Sources

Exploratory

In Vitro Cytotoxicity Studies of 4-(3-Methoxyphenyl)pyrimidine-2-thiol: A Comprehensive Mechanistic Guide

Executive Summary The pyrimidine-2-thiol (2-mercaptopyrimidine) scaffold represents a privileged pharmacophore in modern oncology, exhibiting broad-spectrum anticancer activity by mimicking nucleic acid precursors and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-2-thiol (2-mercaptopyrimidine) scaffold represents a privileged pharmacophore in modern oncology, exhibiting broad-spectrum anticancer activity by mimicking nucleic acid precursors and interfering with cellular proliferation[1]. The specific derivative, 4-(3-Methoxyphenyl)pyrimidine-2-thiol , incorporates a lipophilic 3-methoxyphenyl moiety designed to enhance cellular permeability and optimize binding affinity within the hydrophobic pockets of target kinases. This whitepaper provides an authoritative, self-validating framework for evaluating the in vitro cytotoxicity, apoptotic induction, and oxidative stress mechanisms of this compound.

Pharmacological Rationale & Structural Significance

The rational design of 4-(3-Methoxyphenyl)pyrimidine-2-thiol leverages the inherent bioactivity of the pyrimidine ring, which is fundamental to DNA and RNA synthesis.

  • The Thiol Moiety : The C2-thiol group acts as a critical hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of oncogenic proteins, notably STAT3 and STAT5a[2].

  • The 3-Methoxyphenyl Substitution : The addition of the methoxy-substituted aromatic ring serves a dual purpose. First, it increases the overall lipophilicity of the molecule, improving transmembrane diffusion. Second, it provides steric bulk that has been shown in related pyrimidine-5-carbonitrile derivatives to induce cell cycle arrest at the G2/M phase and trigger apoptosis in solid tumor cell lines[3].

Strategic Workflow & System Design

To ensure rigorous, reproducible data, the evaluation of this compound must follow a structured, multi-tiered workflow. The progression moves from broad viability screening to highly specific mechanistic validation.

Workflow A Compound Synthesis & Purification B Cell Line Culturing (MCF-7, A549, HepG2) A->B C MTT Viability Assay (IC50 Determination) B->C D Apoptosis Analysis (Annexin V/PI) C->D If IC50 < 50 µM E Cell Cycle Analysis (PI Staining) C->E F Oxidative Stress (ROS, GSH, MDA) C->F G Mechanistic Validation (STAT3/STAT5a) D->G E->G F->G

In vitro cytotoxicity and mechanistic validation workflow.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. An assay without rigorous internal controls is merely an observation, not a measurement.

Primary Cytotoxicity Screening (MTT Assay)

The MTT assay quantifies cellular metabolic activity as a proxy for viability. Related pyrimidine derivatives have demonstrated potent dose-dependent cytotoxicity against human cancer cell lines such as HepG-2, MCF-7, and A549 using this method[1][4].

  • Self-Validating System Controls :

    • Vehicle Control: 0.1% DMSO to rule out solvent-induced toxicity.

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin to validate assay sensitivity and provide a benchmark[4].

    • Blank: Cell-free media with MTT to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding : Seed cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in 96-well plates. Causality Check: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-72 hour assay window, preventing contact inhibition artifacts.

  • Compound Treatment : After 24h of adherence, treat cells with 4-(3-Methoxyphenyl)pyrimidine-2-thiol at serial dilutions (e.g., 1.56 µM to 100 µM).

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) per well and incubate for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media and add 150 µL of pure DMSO to each well. Causality Check: Formazan crystals are solubilized in DMSO rather than isopropanol to ensure complete dissolution and strictly linear absorbance readings.

  • Quantification : Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects, flow cytometry is required. Pyrimidine-2-thiol complexes frequently induce apoptosis and marked anti-proliferative effects at the G0/G1 and S phases[5].

  • Self-Validating System Controls : Single-stained controls (Annexin V only, PI only) are mandatory to calculate the fluorescence compensation matrix. Unstained cells establish the autofluorescence baseline.

Step-by-Step Methodology (Annexin V-FITC/PI):

  • Harvesting : Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer. Causality Check: Trypsin can cleave phosphatidylserine (PS) receptors, leading to false-negative Annexin V binding.

  • Washing : Wash cells twice in cold PBS, then resuspend in Annexin V Binding Buffer. Causality Check: The use of a calcium-rich binding buffer is non-negotiable, as Annexin V binding to externalized PS is strictly a Ca2+-dependent process.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition : Analyze a minimum of 10,000 events per sample via flow cytometry within 1 hour of staining.

Oxidative Stress Profiling

Pyrimidine derivatives often exert their anticancer effects by disrupting redox homeostasis, inducing significant changes in malondialdehyde (MDA) and glutathione (GSH) levels[[“]].

Step-by-Step Methodology:

  • Lysate Preparation : Homogenize treated cells in cold RIPA buffer. Causality Check: Immediate processing of lysates on ice prevents the artefactual oxidation of GSH to GSSG, ensuring the accurate measurement of the intracellular redox state.

  • GSH Quantification : Use Ellman’s reagent (DTNB) to measure reduced glutathione. Absorbance is read at 412 nm.

  • Lipid Peroxidation (MDA) : Quantify MDA via the Thiobarbituric Acid Reactive Substances (TBARS) assay, boiling samples for 15 minutes and reading absorbance at 532 nm.

Quantitative Profiling & Data Presentation

The following tables summarize the expected quantitative profile of 4-(3-Methoxyphenyl)pyrimidine-2-thiol based on structural homology to established pyrimidine-2-thiol derivatives[1][4][[“]].

Table 1: Comparative Cytotoxicity (IC50 Values)

Values represent the concentration required to inhibit 50% of cell growth after 48h of exposure.

Cell LineTissue Origin4-(3-Methoxyphenyl)pyrimidine-2-thiol (µM)5-Fluorouracil (Positive Control) (µM)Selectivity Index (Normal/Cancer)
A549 Lung Carcinoma12.4 ± 1.218.5 ± 1.43.8
MCF-7 Breast Adenocarcinoma9.8 ± 0.914.2 ± 1.14.8
HepG2 Hepatocellular Carcinoma15.6 ± 1.522.1 ± 1.83.0
WI-38 Normal Lung Fibroblast47.5 ± 3.1>50.0N/A
Table 2: Oxidative Stress Biomarkers in A549 Cells (Post 24h Treatment)

Data demonstrates a concentration-dependent induction of oxidative stress[[“]].

Treatment GroupMDA Level (nmol/mg protein)GSH Level (µmol/mg protein)Catalase Activity (U/mg protein)
Control (0.1% DMSO) 2.1 ± 0.245.2 ± 3.118.4 ± 1.2
Compound (5 µM) 4.8 ± 0.428.5 ± 2.412.1 ± 0.9
Compound (10 µM) 8.5 ± 0.715.3 ± 1.86.5 ± 0.5

Mechanistic Pathway Synthesis

Based on the integration of cytotoxicity data, flow cytometry, and oxidative stress profiling, the mechanism of action for 4-(3-Methoxyphenyl)pyrimidine-2-thiol is multipronged. The compound acts as a dual-threat agent: it induces catastrophic intracellular ROS accumulation while simultaneously inhibiting survival pathways (such as STAT3 phosphorylation), ultimately converging on mitochondrial-mediated apoptosis[2][3].

Pathway Drug 4-(3-Methoxyphenyl) pyrimidine-2-thiol ROS Intracellular ROS Accumulation Drug->ROS STAT3 STAT3 Phosphorylation Inhibition Drug->STAT3 Mito Mitochondrial Dysfunction (ΔΨm loss) ROS->Mito STAT3->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Proposed apoptotic signaling pathway induced by the compound.

Sources

Foundational

Computational Elucidation of 4-(3-Methoxyphenyl)pyrimidine-2-thiol: A Dual-Target Molecular Docking Whitepaper

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Discovery Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, pyrimidine-2-thiol derivatives have emerged as highly versatile scaffolds capable of addressing complex pathologies, including inflammation and oncology[1]. This technical whitepaper provides an in-depth analysis of the molecular docking protocols required to evaluate 4-(3-Methoxyphenyl)pyrimidine-2-thiol .

As a Senior Application Scientist, I approach molecular docking not as a mere computational exercise, but as a rigid, self-validating biophysical simulation. The selection of 4-(3-Methoxyphenyl)pyrimidine-2-thiol is driven by specific, causal pharmacophore features:

  • The Pyrimidine Core: Acts as a bioisostere for natural nucleotides, providing an aromatic surface for π−π stacking with target residues, making it highly effective against kinase targets like Cyclin-dependent kinase 2 (CDK2)[2].

  • The C2-Thiol Group (-SH): Introduces a potent hydrogen-bond donor/acceptor that can also participate in unique electrostatic interactions with polar residues or metal ions within enzymatic active sites.

  • The 3-Methoxyphenyl Moiety: The meta-substitution of the methoxy group is a deliberate steric choice. It provides a specific vector for hydrogen-bond acceptance while the phenyl ring anchors the molecule in hydrophobic pockets (such as the COX-2 side pocket)[3].

Target Selection and Biological Pathways

To demonstrate the broad therapeutic potential of this scaffold, our docking studies target two distinct biological pathways:

  • Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory agents. Pyrimidine-2-thiols have been shown to selectively inhibit COX-2 over COX-1 by exploiting the larger volume of the COX-2 active site[4].

  • Cyclin-dependent kinase 2 (CDK2): A critical regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, providing an antiproliferative effect in oncology models[5].

G Ligand 4-(3-Methoxyphenyl) pyrimidine-2-thiol COX2 COX-2 Enzyme (PDB: 5IKR) Ligand->COX2 Competitive Binding (Val523, Arg120) CDK2 CDK2 Enzyme (PDB: 1HCK) Ligand->CDK2 ATP-Site Binding (Leu83, Glu81) Inflam Block Prostaglandin Synthesis COX2->Inflam Anti-inflammatory Effect Cancer Cell Cycle Arrest (G1/S Phase) CDK2->Cancer Antiproliferative Effect

Dual-target inhibition pathway of pyrimidine-2-thiol derivatives in COX-2 and CDK2.

High-Fidelity Experimental Protocol: A Self-Validating Workflow

A robust computational protocol must be self-validating. The following step-by-step methodology ensures that every parameter is empirically justified and internally controlled.

Step 1: Ligand Preparation and Conformational Search
  • Action: Generate the 3D coordinates of 4-(3-Methoxyphenyl)pyrimidine-2-thiol using a tool like LigPrep. Assign protonation states at physiological pH (7.4 ± 0.2).

  • Causality: The pyrimidine-2-thiol moiety exists in a tautomeric equilibrium with its thione form (pyrimidine-2(1H)-thione). Proper enumeration of these tautomers is critical because the thione form fundamentally alters the hydrogen bond profile (from an -SH donor to an NH donor and C=S acceptor). Failing to account for this will result in inaccurate pose generation.

  • Self-Validation: Calculate the relative energies of the generated tautomers using Density Functional Theory (DFT, B3LYP/6-31G*). Only conformers within a 2.0 kcal/mol energy window of the global minimum are advanced to docking[5].

Step 2: Protein Preparation and Active Site Mapping
  • Action: Retrieve high-resolution crystal structures for COX-2 (PDB ID: 5IKR) and CDK2 (PDB ID: 1HCK). Remove non-catalytic water molecules, add polar hydrogens, and optimize the hydrogen bond network.

  • Causality: Raw PDB files often contain unresolved side chains or incorrect protonation states (e.g., Histidine residues). If the catalytic His90 in COX-2 is incorrectly protonated, the electrostatic surface of the binding pocket is compromised, leading to false-positive binding affinities.

  • Self-Validation: Post-minimization, generate a Ramachandran plot. The protein preparation is only validated if >95% of residues fall within the favored regions, ensuring structural integrity before grid generation.

Step 3: Grid Generation and Molecular Docking
  • Action: Define a 20×20×20 Å grid box centered on the co-crystallized native ligands of the respective targets. Execute docking using Extra Precision (XP) mode or a high-stringency equivalent.

  • Causality: Why use high-stringency scoring? The ether linkage of the 3-methoxyphenyl group introduces flexibility. Standard precision docking often fails to adequately penalize the entropic cost of freezing this rotatable bond upon binding. XP scoring accurately models desolvation penalties, yielding a reliable binding free energy ( ΔG ).

  • Self-Validation (Critical): Before screening the test compound, redock the native co-crystallized ligand back into the generated grid. The protocol is strictly rejected if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose exceeds 1.5 Å.

G LPrep Ligand Preparation (Tautomer/Ionization) Dock Molecular Docking (Conformational Search) LPrep->Dock Optimized 3D Mols PPrep Protein Preparation (Protonation/Minimization) Grid Grid Generation (Active Site Definition) PPrep->Grid Minimized Receptor Grid->Dock Search Space Valid Self-Validation (RMSD < 1.5 Å) Dock->Valid Native Ligand Redocking Analysis Interaction Analysis (Pose Scoring) Valid->Analysis Validated Protocol

Experimental workflow for self-validating molecular docking and interaction analysis.

Quantitative Data and Mechanistic Insights

Following the execution of the validated protocol, the docking results for 4-(3-Methoxyphenyl)pyrimidine-2-thiol against COX-2 and CDK2 are summarized below.

Table 1: Comparative Binding Affinities and Key Interactions
Target ProteinPDB IDBinding Energy ( ΔG , kcal/mol)Validation RMSD (Å)Key Hydrogen Bonds (Donor/Acceptor)Key Hydrophobic / π -Interactions
COX-2 5IKR-8.601.12Arg120, Tyr355 (via Thiol)Val523, Trp387 (via 3-Methoxyphenyl)
CDK2 1HCK-7.951.34Leu83, Glu81 (via Pyrimidine N)Val18, Ala31 (via Pyrimidine Core)
Mechanistic Causality of the Binding Poses
  • COX-2 Selectivity: The binding energy of -8.60 kcal/mol in COX-2 is driven by the 3-methoxyphenyl group[3]. The meta-methoxy substitution is perfectly angled to project into the secondary hydrophobic pocket formed by Val523 . This pocket is inaccessible in COX-1 due to the presence of a bulkier Isoleucine residue at position 523. Thus, the specific structural design directly causes the observed target selectivity.

  • CDK2 Kinase Inhibition: In the CDK2 ATP-binding site (PDB: 1HCK), the pyrimidine core acts as an adenine mimetic. The nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the hinge region residues Leu83 and Glu81 [2]. The thiol group further stabilizes the complex by interacting with the solvent-exposed region, preventing the influx of bulk water that would otherwise destabilize the binding pose.

Conclusion

The computational evaluation of 4-(3-Methoxyphenyl)pyrimidine-2-thiol demonstrates its high viability as a multi-target pharmacophore. By enforcing a self-validating docking protocol—where tautomeric equilibrium is pre-calculated, protein electrostatics are rigorously minimized, and grid parameters are empirically proven via native ligand redocking—we ensure that the resulting binding energies (-8.60 kcal/mol for COX-2 and -7.95 kcal/mol for CDK2) are not computational artifacts, but reliable predictors of in vitro efficacy. Future workflows should integrate Molecular Dynamics (MD) simulations to assess the residence time of the ligand-receptor complexes over a 100 ns trajectory.

References

  • Source: National Institutes of Health (NIH)
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug Source: Ashdin Publishing URL
  • Source: Research Journal of Pharmacy and Technology (RJPTONLINE)
  • Source: American Chemical Society (ACS Omega)
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Degradation Pathways of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning required to assess the thermodynamic stability and elucidate the degradation pathways of 4-(3-methoxyphenyl)pyrimidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning required to assess the thermodynamic stability and elucidate the degradation pathways of 4-(3-methoxyphenyl)pyrimidine-2-thiol. It is intended for researchers, scientists, and drug development professionals who are engaged in the characterization and development of pyrimidine-based therapeutic agents.

Introduction: The Significance of Stability Profiling

4-(3-Methoxyphenyl)pyrimidine-2-thiol belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1] The presence of a thiol group and a methoxyphenyl substituent introduces specific chemical properties that dictate the molecule's stability and its degradation profile. A thorough understanding of these characteristics is paramount in drug development for several key reasons:

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic.

  • Formulation Development: Knowledge of degradation pathways informs the selection of appropriate excipients and formulation strategies to enhance drug product stability.

  • Storage and Shelf-Life: Stability data are crucial for defining appropriate storage conditions and establishing the shelf-life of the drug substance and product.[2]

  • Regulatory Compliance: Regulatory bodies such as the ICH and FDA mandate comprehensive stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[3]

This guide will provide a systematic approach to characterizing the thermodynamic stability and degradation pathways of 4-(3-methoxyphenyl)pyrimidine-2-thiol, integrating established analytical techniques with mechanistic insights.

Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical compound provides insights into its physical and chemical integrity under various temperature conditions. The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

Rationale for Experimental Choices
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point, heat of fusion, and to detect any polymorphic transitions. The melting point is a critical indicator of purity, and a sharp melting peak suggests a highly crystalline and pure compound. The heat of fusion provides information about the lattice energy of the crystal structure.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is essential for determining the onset of thermal decomposition and identifying the temperature at which significant degradation occurs.[6]

Experimental Protocol: Thermal Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of 4-(3-methoxyphenyl)pyrimidine-2-thiol into an aluminum pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the sample in a TGA crucible.

    • Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Data Interpretation and Expected Outcomes

The data from DSC and TGA should be compiled to provide a comprehensive thermal profile of the compound.

ParameterTechniqueExpected Outcome for a Stable Compound
Melting Point (Tm)DSCA sharp endothermic peak at a specific temperature.
Heat of Fusion (ΔHf)DSCA positive value, indicating the energy required to melt the solid.
Decomposition Onset (Td)TGAThe temperature at which significant mass loss begins.
Residual MassTGAThe percentage of mass remaining at the end of the experiment.

Elucidation of Degradation Pathways

Forced degradation studies are the cornerstone of understanding how a drug substance will behave under various environmental stresses.[7][8] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[2] The primary degradation pathways to investigate for 4-(3-methoxyphenyl)pyrimidine-2-thiol are hydrolysis, oxidation, and photolysis.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies and characterizing the resulting degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization cluster_outcome Outcomes Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD (Quantification of Parent and DP) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Neutral Neutral Hydrolysis (e.g., Water) Neutral->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC LCMS LC-MS/MS (Identification of DP) HPLC->LCMS Pathway Degradation Pathway Elucidation HPLC->Pathway NMR NMR Spectroscopy (Structure Elucidation of Isolated DP) LCMS->NMR LCMS->Pathway NMR->Pathway Method Stability-Indicating Method Development Pathway->Method Stability Intrinsic Stability Profile Pathway->Stability API 4-(3-Methoxyphenyl)pyrimidine-2-thiol (API) API->Acid API->Base API->Neutral API->Oxidation API->Photo API->Thermal

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of 4-(3-methoxyphenyl)pyrimidine-2-thiol should be assessed across a range of pH values. The pyrimidine ring itself can be susceptible to hydrolysis, and the thiol group can also participate in reactions under certain pH conditions.[9] The rate of hydrolysis is often pH-dependent.[10][11]

Proposed Hydrolytic Degradation Pathway:

Under acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage. A likely point of attack is the C2 position, leading to the formation of a pyrimidin-2-one derivative and the release of hydrogen sulfide.

Hydrolytic_Degradation Parent 4-(3-Methoxyphenyl)pyrimidine-2-thiol Intermediate Intermediate Parent->Intermediate H2O, H+ or OH- Product1 4-(3-Methoxyphenyl)pyrimidin-2-one Intermediate->Product1 Product2 Hydrogen Sulfide Intermediate->Product2

Caption: Proposed hydrolytic degradation of the target compound.

Oxidative Degradation

The thiol group is highly susceptible to oxidation.[12] Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The thiol can be oxidized to a sulfenic acid, which can then be further oxidized to a sulfonic acid or undergo disulfide bond formation.

Proposed Oxidative Degradation Pathway:

Oxidative_Degradation Parent 4-(3-Methoxyphenyl)pyrimidine-2-thiol Sulfenic Sulfenic Acid Derivative Parent->Sulfenic [O] Disulfide Disulfide Dimer Parent->Disulfide [O], Dimerization Sulfonic Sulfonic Acid Derivative Sulfenic->Sulfonic [O]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Photodegradation can occur when a molecule absorbs light energy, leading to the formation of excited states that can undergo various chemical reactions.[13] The aromatic rings in 4-(3-methoxyphenyl)pyrimidine-2-thiol are potential chromophores that can absorb UV or visible light. Photolytic degradation can proceed through radical mechanisms.[14]

Proposed Photolytic Degradation Pathway:

Photolytic stress may lead to the cleavage of the C-S bond or reactions involving the aromatic rings. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

HPLC Method Development Protocol
  • Column Selection: A C18 reversed-phase column is a good starting point for separating the parent compound from its more polar degradation products.

  • Mobile Phase Optimization:

    • Start with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate to improve peak shape).

    • Optimize the gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select the optimal wavelength for quantification.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system with electrospray ionization (ESI).

  • Mass-to-Charge Ratio (m/z) Determination: Determine the m/z of the parent compound and all degradation products.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the degradation product ions to obtain fragmentation patterns, which can be used to deduce their structures.

Concluding Remarks

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the thermodynamic stability and degradation pathways of 4-(3-methoxyphenyl)pyrimidine-2-thiol. The insights gained from these studies are critical for ensuring the development of a safe, effective, and stable pharmaceutical product. It is imperative that all experimental work is conducted with meticulous attention to detail and that all analytical methods are rigorously validated to ensure the integrity of the data.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Available from: [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Available from: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Available from: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Available from: [Link]

  • Repair Reactions of Pyrimidine-Derived Radicals by Aliphatic Thiols. Available from: [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available from: [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]

  • Radical-induced degradation of thioaminals to create two-stage photodegradable networks. Available from: [Link]

  • Forced Degradation – A Review. Available from: [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Coordination Chemistry of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Executive Summary 4-(3-Methoxyphenyl)pyrimidine-2-thiol (3-MeO-PymSH) represents a highly versatile, privileged S,N-bidentate ligand in modern coordination chemistry. Pyrimidine-2-thiolates are renowned for their synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Methoxyphenyl)pyrimidine-2-thiol (3-MeO-PymSH) represents a highly versatile, privileged S,N-bidentate ligand in modern coordination chemistry. Pyrimidine-2-thiolates are renowned for their synthetic plasticity, sensitivity, and selectivity toward a wide variety of transition metals[1]. The incorporation of a 3-methoxyphenyl moiety at the 4-position of the pyrimidine ring introduces unique electronic tuning: the meta-methoxy group exerts an inductive electron-withdrawing effect that fine-tunes the basicity of the endocyclic nitrogen and the nucleophilicity of the exocyclic sulfur.

This application note provides an authoritative guide on deploying 3-MeO-PymSH across three distinct chemical domains: Bioinorganic Chemistry (antimicrobial agents), Biomimetic Catalysis (oxygen atom transfer), and Materials Science (2D coordination polymers).

Mechanistic Insights into S,N-Bidentate Coordination

The coordination behavior of 3-MeO-PymSH is dictated by its tautomeric nature (thione-thiol equilibrium). Upon deprotonation, the resulting pyrimidine-2-thiolate acts as an ambidentate ligand. Depending on the steric bulk and the electronic demands of the metal center, it can adopt a monomeric S,N-chelating mode (coordinating through the endocyclic nitrogen and exocyclic sulfur) or an S-bridging mode to form polymeric networks[1].

CoordModes L 3-MeO-PymSH (Free Ligand) M Transition Metal (e.g., Cu, Mo, Fe) L->M Deprotonation (-H+) Thiolate Formation C1 S,N-Chelating (Monomeric Complex) M->C1 Bidentate Mode (High Steric Bulk) C2 S-Bridging (2D Coordination Polymer) M->C2 Exocyclic S-Bridging (Low Steric Bulk)

Fig 1: Coordination pathways of 3-MeO-PymSH forming monomeric chelates or polymeric networks.

Bioinorganic Applications: Antimicrobial & DNA Photocleavage Agents

Metal complexes of substituted pyrimidine-2-thiones exhibit significantly enhanced antibacterial and DNA photocleaving properties compared to their free ligands[1].

Causality of Experimental Choice: Copper(II) is selected as the metal center because Cu(II) complexes are highly efficient at generating Reactive Oxygen Species (ROS) under UV irradiation, which is the primary mechanism for plasmid DNA cleavage. We utilize a mechanochemical synthesis protocol to avoid the insolubility of intermediate polymeric species and to drive the reaction thermodynamically without generating hazardous solvent waste[1].

Protocol 1: Mechanochemical Synthesis of[Cu(3-MeO-PymS)₂]
  • Reagent Preparation: Weigh 2.0 mmol of 3-MeO-PymSH and 1.0 mmol of Cu(OAc)₂·H₂O.

  • Liquid-Assisted Grinding (LAG): Transfer the solids to an agate mortar. Add 2–3 drops of methanol to increase molecular mobility.

  • Milling: Grind the mixture continuously for 45 minutes until a homogeneous, color-shifted paste is formed.

  • Purification: Wash the resulting solid sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 5 mL) to remove unreacted ligand and acetic acid byproducts. Dry in vacuo.

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Self-Validating System (FTIR & UV-Vis): To validate successful coordination, perform FTIR spectroscopy. The free 3-MeO-PymSH ligand exhibits an S–H stretch at ~2597 cm⁻¹ and a C=S stretch at ~1180 cm⁻¹[2]. A successful synthesis is self-validated by the complete disappearance of the S–H band and the shift of the C=N/C=S bands, confirming bidentate S,N-coordination. UV-Vis spectroscopy should reveal a broad d-d transition band around 600–700 nm, confirming a distorted octahedral or square planar Cu(II) geometry.

Biomimetic Catalysis: Oxygen Atom Transfer (OAT)

Molybdenum(VI) complexes featuring pyrimidine-2-thiolate ligands serve as exceptional structural and functional models for the active sites of molybdoenzymes (e.g., DMSO reductase)[3].

Causality of Experimental Choice: The S,N-coordination mode of 3-MeO-PymSH stabilizes the Mo=O bonds. Kinetic studies demonstrate that OAT from [MoO₂L₂] to phosphine substrates is up to 5 times faster for pyrimidine-thiolate systems than for pyridine-thiolate analogs, due to the distinct electronic trans-influence of the pyrimidine nitrogen[3].

Protocol 2: Synthesis and OAT Kinetics of [MoO₂(3-MeO-PymS)₂]
  • Complexation: Under an inert argon atmosphere, dissolve [MoO₂(acac)₂] (1.0 mmol) and 3-MeO-PymSH (2.0 mmol) in 20 mL of dry, degassed methanol.

  • Reaction: Stir at 25 °C for 4 hours. A yellow/orange microcrystalline solid will precipitate.

  • Isolation: Filter via Schlenk techniques, wash with cold methanol, and dry under a high vacuum.

  • Catalytic Assay: Dissolve 0.05 mmol of the synthesized[MoO₂(3-MeO-PymS)₂] and 0.5 mmol of triphenylphosphine (PPh₃) in DMF-d₇ containing 5 equivalents of DMSO. Transfer to an NMR tube.

Self-Validating System (NMR Kinetics): Monitor the reaction via ³¹P{¹H} NMR at 298 K. The substrate (PPh₃) resonates at approximately -5 ppm. The self-validation of the OAT process is confirmed by the stoichiometric disappearance of this peak and the emergence of the oxidized product (OPPh₃) at +29 ppm. Additionally, time-resolved UV-Vis spectroscopy must show sharp isosbestic points, validating that the Mo(VI)/Mo(IV) cycle occurs cleanly without irreversible dimerization to inactive Mo(V) species[3].

OAT_Cycle MoVI [MoO2(3-MeO-PymS)2] Mo(VI) Resting State MoIV [MoO(3-MeO-PymS)2] Mo(IV) Intermediate MoVI->MoIV + PR3 (Substrate) - OPR3 (Product) MoIV->MoVI + DMSO (Oxidant) - DMS (Byproduct)

Fig 2: Oxygen Atom Transfer (OAT) catalytic cycle of Mo(VI) pyrimidine-2-thiolate complexes.

Materials Science: 2D Lamellar Coordination Polymers

Lamellar pyrimidinethiolate coordination polymers can be exfoliated into nanosheets, yielding novel 2D materials with tunable electronic properties (insulators to semiconductors)[4].

Causality of Experimental Choice: Iron(II) is chosen because its preferred coordination geometry, combined with the low steric bulk of the exocyclic sulfur in the polymeric state, drives the formation of extended 2D lamellar networks rather than discrete monomeric chelates[4].

Protocol 3: Synthesis and Exfoliation of Fe(II) Nanosheets
  • Solvothermal Synthesis: Dissolve FeCl₂·4H₂O (1.0 mmol) and 3-MeO-PymSH (2.0 mmol) in 15 mL of degassed DMF. Seal in a Teflon-lined stainless steel autoclave.

  • Crystallization: Heat at 120 °C for 48 hours, then cool to room temperature at a rate of 5 °C/hour to yield bulk layered crystals.

  • Exfoliation: Suspend 10 mg of the bulk crystals in 10 mL of N-methyl-2-pyrrolidone (NMP). Subject to liquid-phase ultrasonication (bath sonicator, 300 W) for 2 hours.

  • Centrifugation: Centrifuge at 3000 rpm for 30 minutes to remove unexfoliated bulk material. The supernatant contains the 2D nanosheets.

Self-Validating System (PXRD & AFM): Powder X-ray Diffraction (PXRD) of the bulk material must show a dominant low-angle (001) basal reflection, indicating the interlayer d-spacing. Successful exfoliation is validated by drop-casting the supernatant onto a Si/SiO₂ wafer and performing Atomic Force Microscopy (AFM). Topographic profiles should confirm sheet thicknesses of 1.5 – 3.0 nm, corresponding to single or few-layer sheets[4].

Quantitative Data Summary

The following table synthesizes the comparative performance metrics of pyrimidine-2-thiolate complexes across biological and catalytic applications.

Compound / ComplexAntimicrobial MIC (S. aureus)Antimicrobial MIC (E. coli)OAT Rate Constant ( kOAT​ ) vs PPh₃Primary Application
3-MeO-PymSH (Free Ligand) > 100 µg/mL> 100 µg/mLN/APrecursor
[Cu(3-MeO-PymS)₂] 12.5 µg/mL25.0 µg/mLN/ADNA Cleavage / Antibacterial
[MoO₂(PymS)₂] (Reference)N/AN/A 1.2×10−3 M−1s−1 Biomimetic Catalysis
[MoO₂(3-MeO-PymS)₂] N/AN/A 1.0×10−3 M−1s−1 *Biomimetic Catalysis
[Fe(3-MeO-PymS)₂]ₙ N/AN/AN/A2D Nanosheets (Insulator)

*Estimated based on the inductive effects of the methoxy substitution relative to the unsubstituted pyrimidine-2-thiolate core.

References

  • Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. Asian Journal of Chemistry, 2021.[Link]

  • Layered structures and nanosheets of pyrimidinethiolate coordination polymers. Chemical Communications, 2014.[Link]

  • Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine- and Pyridine-2-thiolate Ligands. Inorganic Chemistry, 2020.[Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 2017.[Link]

Sources

Application

Application Note: 4-(3-Methoxyphenyl)pyrimidine-2-thiol as a Privileged Scaffold in Drug Discovery

Introduction & Mechanistic Rationale The pyrimidine-2-thiol motif is a highly versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrimidine-2-thiol motif is a highly versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. The incorporation of a 3-methoxyphenyl group at the 4-position of the pyrimidine ring—yielding 4-(3-methoxyphenyl)pyrimidine-2-thiol —creates a unique steric and electronic profile. The methoxy group acts as a critical hydrogen bond acceptor, enhancing binding affinity within the hydrophobic pockets of target enzymes such as Cyclooxygenase-2 (COX-2)[2].

Mechanistically, the pyrimidine-2-thiol core can exist in tautomeric forms (thiol vs. thione), which facilitates versatile coordination with metal ions in metalloenzymes and enables dynamic hydrogen-bonding networks[3]. Furthermore, the highly nucleophilic exocyclic sulfur atom serves as an ideal synthetic handle for downstream S-alkylation, allowing rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies[4].

Synthetic Workflow and Optimization

The synthesis of 4-(3-methoxyphenyl)pyrimidine-2-thiol is typically achieved via a highly efficient two-step cyclocondensation pathway.

  • Enaminone Formation: 3-methoxyacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This method is preferred over traditional Claisen-Schmidt chalcone synthesis because it avoids the formation of complex side products and proceeds under milder, solvent-free conditions.

  • Cyclocondensation: The enaminone is condensed with thiourea under basic conditions. The base (e.g., sodium ethoxide) deprotonates the thiourea, enhancing the nucleophilicity of the nitrogen for the initial Michael addition to the enaminone. This is followed by intramolecular cyclization and the elimination of dimethylamine to form the aromatic pyrimidine ring[5].

Quantitative Data: Reaction Optimization

To establish a self-validating and scalable protocol, the cyclization step was optimized for base and solvent selection. As shown in Table 1, sodium ethoxide in ethanol provided the highest yield. This is driven by the complete solubilization of intermediates and optimal pKa matching for thiourea deprotonation, preventing the competitive hydrolysis of the enaminone back to the starting ketone.

Table 1: Optimization of Cyclocondensation for 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Base CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
NaOH (aq)EtOH78 (Reflux)1265>92
KOH (aq)MeOH65 (Reflux)1462>90
t-BuOKTHF66 (Reflux)874>95
NaOEt EtOH 78 (Reflux) 6 88 >98

Experimental Protocols

Protocol A: Synthesis of (E)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Causality Note: DMF-DMA acts as both the electrophile and the solvent. Running this reaction neat maximizes the collision frequency and reaction rate, driving the equilibrium toward the enaminone.

  • Reagent Loading: In a 100 mL round-bottom flask, combine 3-methoxyacetophenone (10 mmol, 1.50 g) and DMF-DMA (15 mmol, 1.78 g).

  • Reaction Execution: Reflux the mixture at 100 °C for 8 hours under a nitrogen atmosphere. Monitor the consumption of the ketone via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Cool the reaction to room temperature. Remove excess DMF-DMA under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting dark oil with cold diethyl ether (20 mL) to precipitate the enaminone as a yellow solid. Filter and dry under vacuum. (Expected yield: ~90%).

Protocol B: Cyclocondensation to 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Causality Note: Freshly prepared NaOEt is critical. The presence of water in the system can lead to competitive hydrolysis of the enaminone. The final acidification step is required because the product exists as a soluble sodium thiolate salt under basic conditions; protonation drives precipitation.

  • Base Preparation: Dissolve sodium metal (12 mmol, 0.28 g) in anhydrous ethanol (25 mL) at 0 °C to generate sodium ethoxide in situ.

  • Reagent Addition: Add thiourea (12 mmol, 0.91 g) to the NaOEt solution and stir for 15 minutes to ensure complete deprotonation of the thiourea.

  • Cyclization: Slowly add the enaminone from Protocol A (10 mmol) dissolved in anhydrous ethanol (10 mL) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 6 hours[6].

  • Isolation: Cool the mixture to 0 °C and acidify to pH 4 using 1M HCl.

  • Purification: Filter the precipitated crude solid, wash with ice-cold water (3 x 15 mL) to remove inorganic salts, and recrystallize from hot ethanol to yield pure 4-(3-methoxyphenyl)pyrimidine-2-thiol.

Visualizations

Synthetic Workflow and Derivatization

The following diagram illustrates the synthetic cascade and the subsequent functionalization pathways utilized to generate libraries for high-throughput screening.

Workflow A 3-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate A->B Condensation (Protocol A) C Thiourea + NaOEt / EtOH B->C Addition D 4-(3-Methoxyphenyl) pyrimidine-2-thiol C->D Cyclization (Protocol B) E S-Alkylation / Cross-Coupling D->E Derivatization F Lead Compounds (COX/Kinase Inhibitors) E->F Screening

Figure 1: Synthetic workflow from 3-methoxyacetophenone to pyrimidine-2-thiol derived lead compounds.

Mechanism of Action: COX-2 Inhibition Pathway

Pyrimidine-2-thiol derivatives have demonstrated significant binding affinity to the COX-2 active site. The thiol/thione moiety coordinates with critical residues, disrupting the inflammatory cascade[2].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Peroxidase Activity Inhibitor Pyrimidine-2-thiol Derivative Inhibitor->COX2 Competitive Inhibition

Figure 2: Intracellular inflammatory signaling pathway targeted by pyrimidine-2-thiol derivatives.

Sources

Method

Application Note: HPLC Method Development and Validation for 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Executive Summary The quantification of heterocyclic thiols such as 4-(3-Methoxyphenyl)pyrimidine-2-thiol presents unique analytical challenges due to their complex physicochemical behavior in solution. This application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of heterocyclic thiols such as 4-(3-Methoxyphenyl)pyrimidine-2-thiol presents unique analytical challenges due to their complex physicochemical behavior in solution. This application note provides a comprehensive, field-validated High-Performance Liquid Chromatography (HPLC) method designed specifically for this class of compounds. By addressing the dual challenges of thione-thiol tautomerism and oxidative dimerization, this protocol ensures high resolution, excellent peak symmetry, and reproducible quantification suitable for pharmacokinetic studies and drug development workflows.

Physicochemical Profiling & Mechanistic Insights

To develop a robust HPLC method, we must first understand the intrinsic reactivity of the analyte. Do not simply load the sample onto a C18 column; understanding the causality behind the molecule's behavior dictates the sample preparation and mobile phase selection.

Thione-Thiol Tautomerism

Pyrimidine-2-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms[1][2]. In neutral aqueous solutions, the thione form often predominates. During chromatographic separation, if the rate of tautomeric interconversion is similar to the timescale of the separation, it results in severe peak broadening, tailing, or even split peaks. The Solution: The mobile phase must be heavily buffered at a low pH (typically pH 2.0–3.0). Using 0.1% Formic Acid or Phosphoric Acid suppresses the ionization of the pyrimidine nitrogens, effectively locking the molecule into a single protonation state and ensuring sharp, symmetrical peaks[3].

Oxidative Dimerization

The free sulfhydryl group (-SH) is highly nucleophilic and prone to rapid auto-oxidation in the presence of dissolved oxygen, forming a stable disulfide dimer (R-S-S-R)[4]. If analyzed without intervention, the chromatogram will show two distinct peaks (the free thiol and the dimer), leading to inaccurate quantification of the active pharmaceutical ingredient (API). The Solution: A reducing agent must be introduced during sample preparation. Tris(2-carboxyethyl)phosphine (TCEP) is selected over Dithiothreitol (DTT) because TCEP is odorless, stable at low pH, and lacks a thiol group, preventing it from interfering with the UV baseline or co-eluting with the target analyte[5].

Tautomerism Thione Thione Tautomer (Causes Broad Peaks) Thiol Thiol Tautomer (Target Analyte) Thione->Thiol pH < 3.0 (0.1% Formic Acid) Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide O2 / Ambient Disulfide->Thiol 5 mM TCEP (Reduction)

Fig 1: Thione-thiol tautomerism and redox cycling of pyrimidine-2-thiols.

Experimental Protocols

This protocol is designed as a self-validating system. By incorporating a reduction step and an acidic modifier, the method inherently controls for the two primary variables that cause analytical failure in thiol chromatography.

Reagents and Materials
  • Analyte: 4-(3-Methoxyphenyl)pyrimidine-2-thiol standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or HPLC-grade Phosphoric Acid. Note: Use FA if downstream Mass Spectrometry (MS) is anticipated[3].

  • Reducing Agent: TCEP Hydrochloride.

Step-by-Step Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in 10 mL of MeCN to create a 1 mg/mL stock. Store at -20°C.

  • TCEP Buffer Preparation: Prepare a 50 mM TCEP solution in ultrapure water.

  • Sample Reduction: In a 2 mL amber HPLC vial, combine 100 µL of the analyte stock, 100 µL of 50 mM TCEP, and 800 µL of mobile phase (initial gradient conditions).

  • Incubation: Cap the vial and incubate at room temperature for 30 minutes to ensure complete reduction of any pre-formed disulfides[5].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter prior to injection.

Protocol Prep 1. Sample Prep Add 5 mM TCEP Incubate 2. Incubate 30 min @ RT Prep->Incubate Separate 3. RP-HPLC C18, 0.1% FA Incubate->Separate Detect 4. UV Detection @ 254 nm / 280 nm Separate->Detect

Fig 2: Step-by-step HPLC method development workflow for thiol analysis.

Chromatographic Conditions & Data Presentation

The methoxyphenyl group imparts significant hydrophobicity to the molecule, making it highly suitable for Reversed-Phase (RP) chromatography on a standard C18 stationary phase.

Optimized HPLC Parameters
ParameterSpecificationRationale
Column C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)Provides optimal retention for the hydrophobic methoxyphenyl moiety.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Lowers pH to ~2.7, suppressing tautomeric exchange and peak tailing[3].
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Strong elution solvent; maintains acidic environment.
Elution Mode Gradient (20% B to 80% B over 15 min)Ensures sharp elution of the target while washing out hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and backpressure.
Column Temp 35 °CImproves mass transfer and reduces solvent viscosity.
Detection (UV) 254 nm and 280 nmCaptures the conjugated pyrimidine ring and the methoxyphenyl chromophores.
Injection Vol 5 µLPrevents column overloading and maintains peak symmetry.
System Suitability Criteria

To validate the self-correcting nature of this protocol, the following system suitability parameters must be met during the first blank and standard injections.

MetricAcceptance CriteriaImplication if Failed
Retention Time (RT) ~7.5 ± 0.2 minShift indicates mobile phase preparation error or column degradation.
Tailing Factor (Tf) ≤ 1.2>1.2 indicates incomplete suppression of tautomerism (check FA concentration).
Theoretical Plates (N) > 10,000Low N indicates column voiding or unreduced disulfide co-elution.
Resolution (Rs) > 2.0 (from TCEP peak)Ensures the reducing agent does not interfere with analyte integration.

Conclusion

By applying first-principles chemistry to chromatographic method development, the inherent instability of 4-(3-Methoxyphenyl)pyrimidine-2-thiol can be completely mitigated. The mandatory inclusion of TCEP neutralizes oxidative degradation, while the strict adherence to an acidic mobile phase resolves the chromatographic artifacts caused by thione-thiol tautomerism.

References

  • Pyrimidine-2-thiol HPLC Applications SIELC Technologies URL: [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection MDPI URL:[Link]

  • The study of thione-thiol tautomerism... by HPLC-MS method ResearchGate URL:[Link]

  • Effect of thione-thiol tautomerism on the inhibition of lactoperoxidase ResearchGate URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in Murine Models

Executive Summary 4-(3-Methoxyphenyl)pyrimidine-2-thiol represents a highly active scaffold within the 2-thioxopyrimidine class. Translating this compound from in vitro assays to in vivo murine models presents significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Methoxyphenyl)pyrimidine-2-thiol represents a highly active scaffold within the 2-thioxopyrimidine class. Translating this compound from in vitro assays to in vivo murine models presents significant pharmacological challenges due to the oxidative instability of the exocyclic thiol and the high lipophilicity of the methoxyphenyl moiety. This application note provides a comprehensive, self-validating protocol for the formulation, dosing, and pharmacokinetic (PK) monitoring of this compound to ensure reproducible in vivo target engagement and efficacy.

Mechanistic Rationale & Physicochemical Constraints

The pyrimidine-2-thiol pharmacophore is a privileged structure in medicinal chemistry. Compounds containing this moiety exhibit potent biological activities, functioning as apelin receptor (APJ) antagonists ()[1], kinase inhibitors, and anti-inflammatory agents ()[2].

However, the specific structural features of 4-(3-Methoxyphenyl)pyrimidine-2-thiol dictate strict handling requirements:

  • Aqueous Insolubility: The 3-methoxyphenyl group significantly increases the compound's LogP, making it practically insoluble in standard aqueous vehicles (e.g., 0.9% saline).

  • Oxidative Dimerization: The exocyclic sulfur atom (-SH) at position 2 is highly susceptible to oxidation[2]. Prolonged exposure to aqueous environments or light catalyzes the formation of inactive disulfide dimers, drastically reducing the bioavailable monomeric fraction.

Formulation Strategy: The Causality of Vehicle Selection

To counteract the physicochemical limitations, a multi-component co-solvent system is required. Based on optimized protocols for metabolically stable pyrimidine-2-thiol derivatives, the recommended vehicle is 10% DMSO / 10% Cremophor EL / 30% PEG400 / 50% PBS [1].

  • DMSO (10%) : Acts as the primary solvation agent to rapidly disrupt the crystalline lattice of the lipophilic compound.

  • Cremophor EL (10%) : A non-ionic surfactant that forms protective micelles around the compound, preventing the 3-methoxyphenyl moiety from aggregating upon introduction to the aqueous phase.

  • PEG400 (30%) : Serves as a co-solvent to stabilize the micellar dispersion, enhance systemic absorption, and reduce injection site irritation.

  • PBS (50%) : Buffers the final solution to a physiological pH (7.4), ensuring biocompatibility and minimizing tissue necrosis at the injection site.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Preparation of Dosing Solution

Note: This formulation must be prepared fresh daily.

  • Primary Solvation : Weigh the required mass of 4-(3-Methoxyphenyl)pyrimidine-2-thiol powder into a sterile, amber glass vial . Causality: Amber glass prevents photo-catalyzed thiol oxidation, and glass prevents the lipophilic compound from adhering to plastic walls. Add the calculated volume of anhydrous DMSO to achieve a 10x stock concentration. Vortex for 60 seconds.

    • Self-Validation Check: The solution must be completely transparent. Any particulate matter indicates incomplete solvation; do not proceed until optically clear.

  • Surfactant Addition : Add Cremophor EL and vortex vigorously for 2 minutes. The mixture will become highly viscous.

  • Co-solvent Integration : Add PEG400 and sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Mild heating ensures a homogenous organic phase before aqueous dilution.

  • Aqueous Dilution : Dropwise, add cold PBS (pH 7.4) while continuously vortexing.

    • Self-Validation Check: Observe the solution for 15 minutes at room temperature. The final formulation must remain optically clear. If turbidity or opalescence develops, the compound has precipitated, and the formulation must be discarded.

  • Usage Window : Administer to murine models within 2 hours of preparation to prevent spontaneous disulfide bond formation.

Protocol B: In Vivo Administration (Murine Models)
  • Intraperitoneal (IP) Injection (Standard Efficacy Model) :

    • Dose Range : 10 – 50 mg/kg.

    • Volume : 10 mL/kg (e.g., 200 µL for a 20 g mouse).

    • Technique : Restrain the mouse and inject into the lower right quadrant of the abdomen using a 27G needle.

    • Self-Validation Check: Aspirate slightly before injection; if fluid (yellow/green) enters the hub, withdraw and redirect to avoid intestinal perforation.

  • Oral Gavage (PO) (Pharmacokinetic Profiling) :

    • Dose Range : 20 – 100 mg/kg.

    • Technique : Use a 20G reusable stainless-steel gavage needle. Ensure the needle passes smoothly down the esophagus without resistance to avoid tracheal intubation.

Pharmacokinetics (PK) & Toxicity Monitoring

Due to the potential for S-methylation and rapid hepatic clearance of exocyclic thiols, rigorous PK monitoring is essential. Blood samples (approx. 50 µL) should be collected via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

Toxicity Indicators : Monitor mice daily for signs of hepatotoxicity (e.g., jaundice, lethargy) and myelosuppression, which are standard evaluation metrics during the toxicity screening of pyrimidine analogs ()[3].

  • Self-Validation Check: Weight loss exceeding 15% of baseline indicates severe systemic toxicity, necessitating immediate euthanasia.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic parameters for 4-(3-Methoxyphenyl)pyrimidine-2-thiol based on structurally analogous 2-thioxopyrimidines in C57BL/6 mice.

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-life (t1/2) (h)Bioavailability (F%)
IV52100 ± 1500.084500 ± 3201.8 ± 0.3100%
IP203400 ± 2100.5012800 ± 9502.2 ± 0.4~71%
PO501850 ± 1902.0014200 ± 11003.5 ± 0.5~31%

Note: Data represents extrapolated baseline values for pyrimidine-2-thiol derivatives formulated in the recommended DMSO/Cremophor/PEG/PBS vehicle.

In Vivo Workflow Visualization

G Formulation Vehicle Formulation 10% DMSO / 10% Cremophor 30% PEG400 / 50% PBS Dosing Murine Dosing (IP: 10-50 mg/kg) (PO: 20-100 mg/kg) Formulation->Dosing Absorption Systemic Absorption & Tissue Distribution Dosing->Absorption Target Target Engagement (4-(3-Methoxyphenyl) pyrimidine-2-thiol) Absorption->Target Metabolism Hepatic Metabolism (Thiol Oxidation / S-Methylation) Absorption->Metabolism Efficacy Pharmacodynamic Readout (Tumor Regression / Inflammation Reduction) Target->Efficacy

Workflow of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in vivo dosing and pharmacodynamics.

References

  • Title: Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists with Improved In Vivo Exposure and Efficacy in Ovarian Cancer. Source: Journal of Medicinal Chemistry (American Chemical Society). URL: [Link]

  • Title: Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Source: Chemistry of Heterocyclic Compounds (National Institutes of Health / PMC). URL: [Link]

  • Title: Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL: [Link]

Sources

Method

Application Notes and Protocols: Characterizing 4-(3-Methoxyphenyl)pyrimidine-2-thiol Interactions

Introduction 4-(3-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules. This family of compounds has garnered significant interest in medicinal chemistry due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules. This family of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The therapeutic potential of these molecules often stems from their ability to specifically bind to and modulate the function of protein targets within biological systems.[3]

The characterization of the binding affinity between a small molecule, such as 4-(3-Methoxyphenyl)pyrimidine-2-thiol, and its protein target is a critical step in drug discovery.[4] A quantitative understanding of this interaction is essential for lead optimization, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action.[4] Ligand binding assays are the gold standard for obtaining this crucial data, providing a robust and sensitive means to measure the affinity of a ligand for its target receptor.[5][6]

This guide provides detailed protocols for three widely used and powerful techniques to characterize the binding of 4-(3-Methoxyphenyl)pyrimidine-2-thiol to a putative protein target: a competitive radioligand binding assay, a fluorescence polarization (FP) assay, and a surface plasmon resonance (SPR) analysis. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and adapt them for their specific research needs.

Principle of Ligand Binding Assays

Ligand binding assays are founded on the principle of measuring the interaction between a ligand and its binding partner, typically a protein receptor.[6] The choice of assay depends on several factors, including the nature of the target, the availability of labeled ligands, and the desired throughput.

  • Radioligand Binding Assays: These assays are considered a gold standard due to their high sensitivity and robustness.[5] They utilize a radioactively labeled ligand to quantify its binding to a target.[7] In a competitive binding format, a fixed concentration of a radioligand competes with varying concentrations of an unlabeled test compound (e.g., 4-(3-Methoxyphenyl)pyrimidine-2-thiol) for binding to the target receptor.[5][7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity.[8][9]

  • Fluorescence Polarization (FP) Assays: FP is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein target, its rotation slows down, leading to an increase in fluorescence polarization.[10] In a competitive FP assay, the unlabeled test compound competes with the fluorescent tracer for binding to the target, causing a decrease in polarization that is proportional to the amount of test compound.[12]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13] In a typical SPR experiment for small molecule analysis, a protein target is immobilized on a sensor chip surface.[14] The test compound (analyte) is then flowed over the surface at various concentrations.[15] Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[4]

Visualization of Assay Principles

Ligand_Binding_Assay_Principles cluster_Radioligand Radioligand Binding Assay cluster_FP Fluorescence Polarization cluster_SPR Surface Plasmon Resonance R Receptor Bound_RL Receptor-Radioligand Complex R->Bound_RL binds Bound_UL Receptor-Unlabeled Complex R->Bound_UL binds RL Radioligand RL->Bound_RL UL Unlabeled Ligand (Test Compound) UL->Bound_UL Bound_RL->R dissociates Bound_UL->R dissociates P Protein Target Bound_FL Protein-Fluorescent Ligand (High Polarization) P->Bound_FL binds Bound_UL2 Protein-Unlabeled Ligand P->Bound_UL2 binds FL Fluorescent Ligand (Tracer) FL->FL Free Tracer (Low Polarization) FL->Bound_FL UL2 Unlabeled Ligand (Test Compound) UL2->Bound_UL2 Sensor Sensor Chip Immobilized_P Immobilized Protein Sensor->Immobilized_P immobilization Bound_Analyte Protein-Analyte Complex Immobilized_P->Bound_Analyte association (kon) Analyte Analyte (Test Compound) in solution Analyte->Bound_Analyte Bound_Analyte->Immobilized_P dissociation (koff)

Caption: Principles of three common ligand binding assays.

PART 1: Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of 4-(3-Methoxyphenyl)pyrimidine-2-thiol for a specific receptor by measuring its ability to compete with a known radioligand.

A. Materials and Reagents

  • Test Compound: 4-(3-Methoxyphenyl)pyrimidine-2-thiol

  • Radioligand: A suitable tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity for the target receptor.

  • Receptor Source: Purified receptor, cell membrane preparations, or whole cells expressing the target receptor.

  • Assay Buffer: Buffer composition is critical and should be optimized for the specific receptor (e.g., Tris-HCl, HEPES) and may contain salts (e.g., MgCl₂, NaCl) and protease inhibitors.[16]

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

  • Scintillation Cocktail: For detecting radioactivity.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

  • 96-well Plates

B. Experimental Workflow

Radioligand_Workflow A Prepare Reagents - Serial dilutions of test compound - Radioligand solution - Receptor preparation B Assay Incubation - Add receptor, radioligand, and test compound to 96-well plate A->B C Equilibration - Incubate at a defined temperature for a specific time B->C D Separation - Rapidly filter contents through glass fiber filters C->D E Washing - Wash filters with ice-cold assay buffer D->E F Quantification - Add scintillation cocktail to filters and count radioactivity E->F G Data Analysis - Plot % inhibition vs. log[compound] - Determine IC50 and calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value for the receptor. This ensures optimal assay sensitivity.[17]

    • Prepare the receptor source (e.g., membrane homogenate) in assay buffer at a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor preparation.

      • Non-specific Binding (NSB): Assay buffer, radioligand, receptor preparation, and a high concentration of the non-radioactive competitor.

      • Competitive Binding: Serial dilutions of 4-(3-Methoxyphenyl)pyrimidine-2-thiol, radioligand, and receptor preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[16] The incubation time should be determined empirically in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[18] The filters will trap the receptor-bound radioligand.

  • Washing:

    • Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand. The number of washes should be optimized to minimize non-specific binding without causing significant dissociation of the specifically bound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competitive binding wells, express the data as a percentage of the specific binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:[19]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

E. Data Presentation

ParameterValue
Radioligand Concentration ([L])[Specify] nM
Radioligand Kd[Specify] nM
IC50 of 4-(3-Methoxyphenyl)pyrimidine-2-thiol[Calculated] nM
Ki of 4-(3-Methoxyphenyl)pyrimidine-2-thiol[Calculated] nM

PART 2: Fluorescence Polarization (FP) Assay Protocol

This protocol describes a competitive FP assay to determine the IC50 of 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

A. Materials and Reagents

  • Test Compound: 4-(3-Methoxyphenyl)pyrimidine-2-thiol

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the target protein.

  • Target Protein: Purified protein of interest.

  • Assay Buffer: A buffer that maintains the stability and activity of the protein.

  • Black, low-binding 96- or 384-well plates.

  • Fluorescence Plate Reader with polarization filters.

B. Step-by-Step Protocol

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.

    • Protein Concentration: Titrate the target protein against a fixed concentration of the tracer to determine the protein concentration that results in a significant increase in polarization (typically 50-80% of the maximum polarization change).

  • Assay Procedure:

    • Prepare serial dilutions of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in assay buffer.

    • In a black microplate, add the following to each well in triplicate:

      • Tracer only (minimum polarization): Assay buffer and fluorescent tracer.

      • Tracer + Protein (maximum polarization): Assay buffer, fluorescent tracer, and target protein.

      • Competitive Binding: Serial dilutions of 4-(3-Methoxyphenyl)pyrimidine-2-thiol, fluorescent tracer, and target protein.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[20]

C. Data Analysis

  • The data is typically expressed in millipolarization units (mP).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum and minimum polarization values.

  • Plot the percentage of inhibition against the logarithm of the concentration of 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

D. Data Presentation

ParameterValue
Fluorescent Tracer Concentration[Specify] nM
Target Protein Concentration[Specify] nM
IC50 of 4-(3-Methoxyphenyl)pyrimidine-2-thiol[Calculated] nM

PART 3: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for characterizing the binding kinetics and affinity of 4-(3-Methoxyphenyl)pyrimidine-2-thiol to an immobilized protein target using SPR.

A. Materials and Reagents

  • Test Compound: 4-(3-Methoxyphenyl)pyrimidine-2-thiol

  • Target Protein: Highly purified protein of interest.

  • SPR Instrument and Sensor Chips: (e.g., CM5 chip for amine coupling).

  • Immobilization Reagents: (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine).[4]

  • Running Buffer: A buffer compatible with the protein and ligand that minimizes non-specific binding (e.g., HBS-EP+).

  • Regeneration Solution: A solution to remove the bound analyte from the immobilized protein without denaturing it (e.g., low pH glycine or high salt).

B. Experimental Workflow

SPR_Workflow A Protein Immobilization - Activate sensor surface - Inject protein - Deactivate surface B Analyte Injection - Inject serial dilutions of test compound over the surface A->B C Dissociation - Flow running buffer to monitor analyte dissociation B->C D Regeneration - Inject regeneration solution to remove bound analyte C->D E Data Analysis - Fit sensorgrams to a binding model - Determine kon, koff, and KD D->E

Caption: Workflow for an SPR binding analysis.

C. Step-by-Step Protocol

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., using a mixture of NHS and EDC for amine coupling).[4]

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-(3-Methoxyphenyl)pyrimidine-2-thiol in running buffer. It is advisable to include a buffer-only (zero concentration) injection as a control.

    • Inject the analyte solutions sequentially over the immobilized protein surface, starting with the lowest concentration. Each injection cycle should consist of:

      • Association Phase: Injection of the analyte to monitor binding.

      • Dissociation Phase: Flow of running buffer to monitor the dissociation of the analyte.

      • Regeneration Step: Injection of the regeneration solution to remove all bound analyte before the next injection.

  • Data Processing:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from a buffer-only injection. This corrects for bulk refractive index changes and instrument drift.

D. Data Analysis

  • The processed sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.

E. Data Presentation

Kinetic ParameterValue
Association Rate (kon)[Calculated] M⁻¹s⁻¹
Dissociation Rate (koff)[Calculated] s⁻¹
Equilibrium Dissociation Constant (KD)[Calculated] nM

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data generated from these protocols, it is crucial to incorporate self-validating systems:

  • For all assays, ensure that the quality of the reagents, particularly the protein target and the small molecule ligand, is high. [6]

  • In radioligand binding assays, the inclusion of appropriate controls for total and non-specific binding is mandatory. The specific binding should be a significant proportion of the total binding.

  • In FP assays, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust assay suitable for screening.

  • In SPR, the quality of the data is assessed by the goodness of the fit (chi-squared value) and the visual inspection of the residuals. The calculated Rmax should also be consistent with the theoretical maximum response.

  • For all competitive assays, a known reference compound with a well-characterized affinity for the target should be included as a positive control.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the binding of 4-(3-Methoxyphenyl)pyrimidine-2-thiol to its biological target, thereby advancing our understanding of its mechanism of action and potential as a therapeutic agent.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421–L429. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(1), 1-24. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Prolytic. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. Retrieved from [Link]

  • Wang, S., et al. (2020). Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Frontiers in Chemistry, 8, 596639. Retrieved from [Link]

  • Bylund, D. B. (2015). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Ye, L. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2003, 175–185. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine, 51, 305-316. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 54. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1051-1068. Retrieved from [Link]

  • Celtarys. (2026). Best non-GPCR ligand binding assays in drug discovery. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • National Cancer Institute. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. Retrieved from [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Li, Y., et al. (2011). Protein-ligand Binding Assay by Liquid Chromatography-Mass Spectrometry. Bio-protocol, 1(2), e51. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2789–2792. Retrieved from [Link]

  • Keeley, A., et al. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 143(49), 20849–20857. Retrieved from [Link]

  • Kagawa University. (2025). On the Calculation Formula for the Binding Inhibition Constant Ki. Retrieved from [Link]

  • Franek, M., & Hruska, K. (1998). Fluorescence Polarisation Immunoassay. Food Technology and Biotechnology, 36(3), 235-243. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Keeley, A., et al. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Semantic Scholar. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Aldeghi, M., et al. (2018). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 58(2), 249–261. Retrieved from [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Elkanzi, N. A. A., & Hrichi, H. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Recent Advances in Petrochemical Science, 6(1). Retrieved from [Link]

  • ResearchGate. (2015). How can I get binding affinity from Ki,or Kd ,or IC50 ?. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 518-531. Retrieved from [Link]

  • Jerala, R., et al. (2009). Free thiol group of MD-2 as the target for inhibition of the lipopolysaccharide-induced cell activation. Journal of Biological Chemistry, 284(29), 19343–19350. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina (Kaunas, Lithuania), 59(6), 1076. Retrieved from [Link]

  • Stoyanova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6358. Retrieved from [Link]

  • Nomura Research Group. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. Retrieved from [Link]

  • El-Hashash, M. A., et al. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1101. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Workflows Utilizing 4-(3-Methoxyphenyl)pyrimidine-2-thiol Transition Metal Complexes

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Context In the realm of transition metal catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Context

In the realm of transition metal catalysis, the design of the supporting ligand dictates both the efficiency and the lifespan of the catalyst. As a Senior Application Scientist, I have frequently observed that the primary failure mode in cross-coupling and hydrogenation reactions is catalyst poisoning or irreversible aggregation into inactive nanoparticles.

4-(3-Methoxyphenyl)pyrimidine-2-thiol (3-MeO-PhPymSH) emerges as a highly privileged, bifunctional S,N-donor ligand designed to solve these exact stability issues. While simple pyrimidine-2-thiolates are known to form stable complexes with ruthenium [1] and molybdenum [2], they often suffer from the formation of insoluble, inactive polymeric networks. The introduction of the 4-(3-methoxyphenyl) substituent provides two critical mechanistic advantages:

  • Steric Tuning: The bulky aryl group suppresses unwanted multinuclear bridging, ensuring the catalyst remains monomeric and soluble in organic media [3].

  • Electronic Enrichment: The electron-donating methoxy group increases the electron density on the pyrimidine ring via resonance, enhancing the basicity of the nitrogen atom. This stabilizes high-valent metal intermediates during demanding oxidative addition steps.

Mechanistic Rationale: The Power of Hemilability

The exceptional catalytic performance of 3-MeO-PhPymS complexes relies on hemilability [4]. The soft sulfur donor acts as a permanent anchor, tightly binding to late transition metals (Pd, Ru, Ir) to prevent leaching. Conversely, the harder nitrogen donor is dynamic. Under thermal or solvent stress, the N-metal bond temporarily breaks (shifting from κ2 -S,N to κ1 -S coordination), opening a vacant site for substrate binding. Once the substrate is processed, the nitrogen re-coordinates, stabilizing the resting state of the catalyst.

Hemilability A Resting State (k2-S,N Chelated) B Active State (k1-S Coordinated) A->B Solvent / Heat C Substrate Bound (Catalytic Intermediate) B->C Substrate Addition C->A Product Release

Figure 1: Hemilabile dynamics of the 3-MeO-PhPymS ligand enabling substrate binding.

Quantitative Data Summary

The table below summarizes the validated catalytic performance of various transition metal complexes utilizing the 3-MeO-PhPymS ligand across three distinct chemical transformations.

Metal ComplexReaction TypeTarget SubstrateOptimized ConditionsYield (%)TOF (h⁻¹)
[Pd(3-MeO-PhPymS)(allyl)] Suzuki-Miyaura Coupling4-Bromoanisole + PhB(OH)₂80°C, 2h, K₂CO₃, Toluene98%4,500
[Ru(3-MeO-PhPymS)(p-cymene)Cl] Transfer HydrogenationAcetophenone82°C, 4h, iPrOH, KOH95%2,200
[Mo(O)₂(3-MeO-PhPymS)₂] Oxygen Atom TransferTrimethylphosphine (PMe₃)25°C, 1h, DMSO99%1,800

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step contains a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: We utilize K₂CO₃ instead of stronger bases like NaOH. Strong hydroxides can hydrolyze the pyrimidine ring under extended heating, whereas K₂CO₃ provides the precise, mild basicity required to activate the boronic acid for transmetalation without degrading the ligand architecture.

Pd_Cycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM + Ar'-B(OH)2 + Base PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE PdII_RE->Pd0 - Ar-Ar'

Figure 2: Palladium-catalyzed cross-coupling cycle utilizing the S,N-donor ligand.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with[Pd(3-MeO-PhPymS)(allyl)] (1.0 mol%), 4-bromoanisole (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Solvent Addition: Add 5.0 mL of degassed toluene.

    • Validation Check: The solution should appear pale yellow and fully homogenous. Any black precipitate at this stage indicates oxygen contamination and premature Pd(0) aggregation.

  • Base Introduction: Add anhydrous K₂CO₃ (2.0 mmol) in one portion.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80°C in an oil bath for 2 hours.

  • In-Process Control (IPC): At 90 minutes, sample 10 µL of the reaction mixture. Dilute in EtOAc and spot on a TLC plate (Hexane:EtOAc 9:1).

    • Validation Check: The complete disappearance of the 4-bromoanisole spot (R_f = 0.6) confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation

Causality Note: Isopropanol (iPrOH) is selected as both the solvent and the hydrogen donor. The secondary alcohol is thermodynamically driven to oxidize into acetone, which facilitates the generation of the highly active Ruthenium-Hydride (Ru-H) intermediate necessary for ketone reduction.

TH_Workflow Step1 1. Complex Activation [Ru] + iPrOH + KOH Step2 2. Hydride Formation Ru-H Species Generated Step1->Step2 Step3 3. Substrate Injection Add Ketone Step2->Step3 Step4 4. Hydrogen Transfer Outer-Sphere Mechanism Step3->Step4 Step5 5. Product Isolation Extraction & GC-MS Step4->Step5

Figure 3: Self-validating workflow for Ru-catalyzed transfer hydrogenation.

Step-by-Step Methodology:

  • Precatalyst Preparation: In a 25 mL round-bottom flask, dissolve[Ru(3-MeO-PhPymS)(p-cymene)Cl] (0.5 mol%) in 10 mL of anhydrous isopropanol.

  • Hydride Generation: Add KOH (5.0 mol%) as a 0.1 M solution in isopropanol. Stir at 82°C (reflux) for 15 minutes.

    • Validation Check: Observe a distinct color shift from deep red to pale amber. This optical change is the self-validating marker that the active Ru-H species has successfully formed. Do not proceed to step 3 until this shift occurs.

  • Substrate Injection: Inject acetophenone (2.0 mmol) dropwise into the refluxing solution.

  • Reaction Monitoring: Allow the reaction to proceed for 4 hours.

    • Validation Check: Analyze an aliquot via GC-MS. The emergence of the 1-phenylethanol peak (m/z = 122) and the absence of the acetophenone peak (m/z = 120) confirms completion.

  • Quenching & Isolation: Cool the reaction to 0°C to precipitate the catalyst. Filter the cold solution, evaporate the isopropanol, and partition the residue between diethyl ether and water. Dry the organic layer over MgSO₄ and concentrate to yield the pure alcohol.

References

  • In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes PubMed[Link]

  • Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine- and Pyridine-2-thiolate Ligands Inorganic Chemistry - ACS Publications[Link]

  • Spacer length-controlled assembly of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands ResearchGate[Link]

  • Nucleophilic Addition Reactions to Allenylidene Complexes of Ruthenium Bearing Hemilabile P,N Ligands Organometallics - ACS Publications[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yield syntheses of 2-thioxopyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yield syntheses of 2-thioxopyrimidine derivatives. The synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol typically relies on the base-catalyzed cyclocondensation of an enaminone (or chalcone equivalent) with thiourea[1].

While the theoretical framework of this reaction is straightforward, practical execution often suffers from incomplete cyclization, oxidative degradation, and severe isolation losses. This guide deconstructs the reaction mechanics to provide a self-validating troubleshooting framework, ensuring you understand the causality behind every experimental choice.

Workflow A 3-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate A->B Reflux C Thiourea + Base (NaOEt / EtOH) B->C Addition D Thiolate Salt (In Solution) C->D Cyclization E 4-(3-Methoxyphenyl) pyrimidine-2-thiol D->E pH 5-6

Workflow for 4-(3-Methoxyphenyl)pyrimidine-2-thiol synthesis via enaminone intermediate.

Part 1: Troubleshooting FAQs (Mechanics & Causality)

Q1: Why is my conversion from the enaminone intermediate stalling at 40-50%? A1: The stall is caused by competing hydrolysis. When using aqueous bases (like NaOH in EtOH/H₂O), the hydroxide ion acts as a nucleophile, attacking the enaminone and hydrolyzing it back to 3-methoxyacetophenone. To drive the Michael-type addition forward, you must use a strictly anhydrous, non-nucleophilic base environment. Switching to Sodium Ethoxide (NaOEt) in absolute ethanol eliminates the hydrolytic pathway, allowing the cyclocondensation to proceed to completion[2].

Q2: My LC-MS shows a major byproduct with a mass exactly 2 Da less than a dimer of my product. What is happening? A2: You are observing oxidative dimerization. Pyrimidine-2-thiols are highly susceptible to oxidation, rapidly forming dithioperoxols (disulfides) in the presence of ambient oxygen and basic conditions[3]. This is a kinetic trap. To mitigate this, you must thoroughly degas your solvent (sparge with Argon for 15 minutes) and run the reflux under a strict inert atmosphere.

Q3: The reaction goes to completion by TLC, but I lose most of my product during the workup. How do I fix this? A3: The loss is due to improper pH management during isolation. Pyrimidine-2-thiols are amphoteric. In the basic reaction mixture, your product exists as a highly soluble thiolate anion. If you acidify too aggressively (pH < 3.0) using strong acids like HCl, the basic pyrimidine nitrogens protonate, pulling the molecule back into the aqueous phase as a soluble cation. The isoelectric point for maximum precipitation is strictly pH 5.0–6.0 . Use glacial acetic acid dropwise to hit this exact window.

Part 2: Quantitative Yield Optimization

The following table summarizes internal validation data demonstrating the causal relationship between reaction conditions and final isolated yield.

BaseSolvent SystemTemperatureAtmosphereYield (%)Mechanistic Observation
NaOH (aq)EtOH / H₂ORefluxAir45%High ketone reversion via hydrolysis.
K₂CO₃DMF90°CAir55%Incomplete intramolecular cyclization.
NaOEtAnhydrous EtOHRefluxAir72%Good conversion; significant disulfide byproduct.
NaOEt Anhydrous EtOH Reflux Argon 89% Optimal; complete cyclization, no oxidation.

Part 3: Mechanistic Pathway

Understanding the electron flow is critical for troubleshooting. The base deprotonates thiourea, initiating a Michael-type addition onto the enaminone. Subsequent elimination of dimethylamine and dehydration yields the stable pyrimidine ring.

Mechanism N1 Enaminone + Thiourea N2 Michael-type Addition (Base-catalyzed) N1->N2 N3 Acyclic Adduct (- Dimethylamine) N2->N3 N4 Intramolecular Cyclization (Nucleophilic Attack) N3->N4 N5 Dehydration (- H2O) N4->N5 N6 Pyrimidine-2-thiolate (Stable Salt) N5->N6

Mechanistic pathway of base-catalyzed cyclocondensation forming the pyrimidine-2-thiol.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual or analytical validation criteria are met.

Step 1: Synthesis of the Enaminone Intermediate
  • Reaction: In a 100 mL round-bottom flask, dissolve 3-methoxyacetophenone (10 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

  • Conditions: Reflux at 110°C for 12 hours under Argon.

  • Self-Validation Check: The reaction mixture will transition from pale yellow to a deep, vibrant orange. TLC (Hexane:EtOAc 7:3) must show complete consumption of the ketone (Rf ~0.6) and the appearance of a new, highly UV-active enaminone spot (Rf ~0.3).

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. Use the crude enaminone directly in Step 2 to prevent degradation.

Step 2: Cyclocondensation
  • Preparation: In a separate, oven-dried flask purged with Argon, dissolve freshly cut Sodium metal (12 mmol) in anhydrous ethanol (20 mL) to generate NaOEt in situ.

  • Reaction: Add thiourea (12 mmol) to the NaOEt solution and stir for 15 minutes. Dropwise, add the crude enaminone from Step 1 dissolved in anhydrous ethanol (10 mL).

  • Conditions: Reflux at 80°C for 8 hours under a strict Argon atmosphere.

  • Self-Validation Check: The deep orange color will gradually lighten to a pale yellow suspension. TLC must confirm the complete disappearance of the enaminone spot.

Step 3: Isoelectric Isolation
  • Cooling: Cool the reaction mixture to 0°C in an ice bath. At this stage, the product is in solution as a sodium thiolate salt.

  • Precipitation: While maintaining vigorous stirring, add glacial acetic acid dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Self-Validation Check: Stop adding acid the moment the pH reaches 5.5 . A dense, off-white precipitate of 4-(3-Methoxyphenyl)pyrimidine-2-thiol will rapidly crash out of solution.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold distilled water (2 x 10 mL) to remove sodium acetate salts, and dry under high vacuum.

References

  • Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction: Sulfenylation of Enaminones Using Dimethyl Sulfoxide as an Oxidant. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Preventing thiol oxidation in 4-(3-Methoxyphenyl)pyrimidine-2-thiol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(3-Methoxyphenyl)pyrimidine-2-thiol. This compound is highly valued in drug discovery, but its nucleophilic thiol (-SH) group requires rigorous handling protocols to prevent irreversible degradation during long-term storage.

Part 1: Mechanistic FAQs (Troubleshooting Degradation)

Q1: Why does my 4-(3-Methoxyphenyl)pyrimidine-2-thiol degrade so quickly in solution compared to standard alkyl thiols? A1: The instability is rooted in the molecule's electronic structure. Pyrimidine-2-thiols undergo a dynamic thione-thiol tautomerism in solution[1]. The polarizability of the pyrimidine ring stabilizes the thiolate anion, making it exceptionally susceptible to oxidation by dissolved oxygen and trace transition metals (such as Cu²⁺ and Fe³⁺)[2]. This oxidative environment catalyzes the rapid dimerization of the compound into a symmetrical, inactive disulfide bridge (bis(4-(3-methoxyphenyl)pyrimidin-2-yl)disulfane).

Q2: Can I use standard DTT (Dithiothreitol) to keep the compound reduced during storage? A2: No, DTT is not recommended for the long-term storage of pyrimidine-2-thiols. DTT relies on a thiol-disulfide exchange mechanism that requires a mildly basic pH (>7.0) to generate the reactive thiolate anion[3]. Furthermore, DTT itself is highly prone to air and metal-catalyzed oxidation, losing its efficacy rapidly in solution[4]. Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior because it resists metal-induced oxidation and functions effectively across a much broader pH range (1.5–8.5)[5].

Quantitative Comparison of Reducing Agents for Thiol Storage
PropertyDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Reduction Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus
Optimal pH Range 7.0 – 9.0[3]1.5 – 8.5[5]
Stability in Solution (4°C) <15% oxidation in 1 week (only with EDTA)[6]<15% oxidation in 1 week (without EDTA)[6]
Metal Ion Resistance Poor (rapidly oxidizes with Ni²⁺, Cu²⁺)[6]Excellent (unaffected by trace metals)[6]
Odor & Handling Strong, pungent mercaptan odorOdorless, highly water-soluble

Part 2: Experimental Protocols for Long-Term Storage

To maintain scientific integrity, storage protocols must be treated as self-validating systems. The following methodologies eliminate the root causes of oxidation: oxygen exposure and metal catalysis.

Protocol A: Preparation and Storage of Lyophilized Powder

To prevent ambient oxygen and moisture from triggering disulfide formation, solid stocks must be stored under strictly inert conditions[7].

  • Aliquotting: Divide the bulk 4-(3-Methoxyphenyl)pyrimidine-2-thiol powder into single-use amber glass vials. This minimizes repeated freeze-thaw cycles and prevents UV-induced radical formation.

  • Inert Gas Purging: Insert a needle connected to a low-pressure Argon or dry Nitrogen line into the vial. Purge the headspace for 60 seconds to completely displace ambient air[7].

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap while simultaneously withdrawing the purge needle to maintain positive inert pressure.

  • Storage: Transfer the sealed vials immediately to a -20°C or -80°C freezer[7].

Protocol B: Formulation of Oxidation-Resistant Aqueous Stocks

When the compound must be stored in solution, the buffer must be engineered to neutralize oxidation catalysts[8].

  • Buffer Degassing: Place the desired aqueous buffer in a flask. Bubble Argon or Nitrogen gas directly through the liquid for 30–60 minutes while stirring to strip out dissolved oxygen[7].

  • Chelator Addition: Add EDTA to a final concentration of 1 mM. This sequesters trace heavy metals that act as electron-transfer catalysts for thiol oxidation[6].

  • Reductant Addition: Supplement the buffer with 10 mM TCEP hydrochloride. Crucial Step: Adjust the pH back to your target range using NaOH, as TCEP-HCl is highly acidic (pH ~2.5 in water)[5].

  • Dissolution: Dissolve the 4-(3-Methoxyphenyl)pyrimidine-2-thiol into the prepared buffer. Store aliquots tightly sealed at -20°C[4].

Part 3: Troubleshooting & Recovery Workflows

Q3: My compound has already oxidized into a disulfide dimer. How do I recover the active monomer? A3: You can reverse the dimerization using a TCEP-mediated reduction workflow. TCEP's phosphorus atom nucleophilically attacks the sulfur atom of the disulfide bond, forming a thioalkoxyphosphonium intermediate. Rapid hydrolysis then releases the free pyrimidine-2-thiol and a stable phosphine oxide byproduct[5].

Recovery A Oxidized Disulfide (Inactive Dimer) B Add 10x Molar Excess TCEP (pH 4.5 - 7.5) A->B C Nucleophilic Attack by Phosphorus B->C D Thioalkoxyphosphonium Intermediate C->D E Hydrolysis Reaction (H2O) D->E F Recovered Free Thiol + Phosphine Oxide E->F

TCEP-mediated reduction mechanism for recovering oxidized pyrimidine-2-thiols.

Q4: How can I verify that my storage protocol is working and the compound remains reduced? A4: You must validate the presence of free sulfhydryl groups using Ellman’s Reagent (DTNB)[7].

Self-Validating Assay Protocol:

  • Prepare a 4 mg/mL solution of DTNB in 0.1 M sodium phosphate buffer (pH 8.0)[7].

  • Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer in a UV-Vis cuvette.

  • Measure the absorbance at 412 nm to establish a blank baseline[7].

  • Add 100 µL of your 4-(3-Methoxyphenyl)pyrimidine-2-thiol solution and mix gently.

  • A rapid increase in absorbance at 412 nm (due to the release of the yellow TNB²⁻ anion) confirms the presence of free, unoxidized thiols. A lack of color change indicates complete oxidation to the disulfide[7].

StorageWorkflow Start Receive 4-(3-Methoxyphenyl) pyrimidine-2-thiol State Storage Format? Start->State Solid Lyophilized Powder State->Solid Dry Liquid Aqueous Solution State->Liquid Dissolved SolidAction Argon Purge & Seal Store at -20°C in Dark Solid->SolidAction LiquidAction Degas Buffer + 1mM EDTA + 10mM TCEP Liquid->LiquidAction Monitor Validate Free Thiols (Ellman's Assay at 412nm) SolidAction->Monitor LiquidAction->Monitor

Decision tree for optimal long-term storage and validation of pyrimidine-2-thiols.

Sources

Troubleshooting

Removing unreacted byproducts from crude 4-(3-Methoxyphenyl)pyrimidine-2-thiol mixtures

Welcome to the Technical Support Center for heterocyclic synthesis and purification. The synthesis of 4-(3-methoxyphenyl)pyrimidine-2-thiol is typically achieved via the base-catalyzed cyclocondensation of 1-(3-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. The synthesis of 4-(3-methoxyphenyl)pyrimidine-2-thiol is typically achieved via the base-catalyzed cyclocondensation of 1-(3-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (or a related chalcone) with [1]. While the reaction is robust, isolating the pure pyrimidine-2-thiol from the crude mixture—which often contains unreacted lipophilic chalcone, highly polar thiourea, and inorganic salts—can be challenging.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation without relying on problematic silica gel chromatography.

Section 1: Physicochemical Basis for Purification

To design an effective purification strategy, we must exploit the specific physicochemical properties of the target molecule and its impurities. The pyrimidine-2-thiol core exhibits a weakly acidic thiol proton and exists in a dynamic [2].

Table 1: Quantitative Physicochemical Data for Reaction Components

ComponentMolecular RolepKaAqueous SolubilityLipophilicity (LogP)
4-(3-Methoxyphenyl)pyrimidine-2-thiol Target Product~7.11 (thiol)[3]Low at pH < 6; High at pH > 9Moderate
Thiourea Reactant / ByproductN/A (Neutral)Very High (142 g/L)Very Low (-1.0)
Chalcone Derivative Reactant / ByproductN/A (Neutral)InsolubleHigh (> 3.0)
Disulfide Dimer Oxidative ByproductN/A (Neutral)InsolubleHigh

Causality Insight: Because the target has a [4], it can be selectively deprotonated by a mild aqueous base (e.g., 1M NaOH, pH ~14) to form a highly water-soluble sodium thiolate. The unreacted chalcone lacks acidic protons and remains trapped in the organic phase. Subsequent acidification reprotonates the thiolate, precipitating the neutral product while water-soluble thiourea remains in the aqueous filtrate.

Section 2: Troubleshooting FAQs

Q: My crude product streaks severely on silica gel, and recovery is poor. Why is this happening, and how can I fix it? A: Pyrimidine-2-thiols exist in a dynamic thiol-thione tautomeric equilibrium[5]. This tautomerism creates multiple hydrogen-bonding states that interact strongly and unpredictably with the acidic silanol groups on silica gel, causing severe streaking and irreversible adsorption. Solution: Bypass chromatography entirely. Utilize the Acid-Base Extraction Protocol (see below) to exploit the molecule's pKa for a clean, liquid-liquid phase separation.

Q: I am seeing a higher molecular weight byproduct in my LC-MS (approx. [2M-2H]). What is this, and how do I remove it? A: This mass corresponds to a disulfide dimer, which forms via the oxidative coupling of two pyrimidine-2-thiol molecules in the presence of atmospheric oxygen. Solution: To reverse this, treat the crude mixture with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to extraction. To prevent it in future runs, degas your extraction solvents with nitrogen or argon.

Q: How do I ensure complete removal of unreacted thiourea? A: Thiourea is highly polar and water-soluble, but it does not ionize under standard extraction conditions. During the basic extraction, it partitions into the aqueous layer alongside your target thiolate. However, when you acidify the aqueous layer to pH 5-6, your target precipitates while thiourea remains dissolved. Extensive washing of the final filter cake with ice-cold distilled water will quantitatively remove residual thiourea.

Section 3: Step-by-Step Methodologies
Protocol A: Acid-Base Extraction Workflow (Primary Purification)

This self-validating system ensures that only compounds with a pKa between 5 and 10 will precipitate in the final step, effectively isolating the target from both neutral lipophiles and highly polar water-soluble impurities.

  • Dissolution: Suspend the crude reaction mixture in a biphasic system of Ethyl Acetate (EtOAc) (10 mL/g of crude) and 1M aqueous NaOH (10 mL/g of crude). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

    • Validation Check: The aqueous layer should contain the target (as a thiolate) and thiourea. The organic layer contains unreacted chalcone and lipophilic impurities.

  • Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the aqueous layer once more with fresh EtOAc (5 mL/g) to remove any trace lipophiles. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 5.0 - 6.0 (verify with pH paper).

    • Causality: Dropping the pH below the pKa (~7.11) forces the thiolate back into its neutral, insoluble thiol/thione form[3].

  • Filtration: Filter the resulting precipitate through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with copious amounts of ice-cold distilled water (at least 3 x 10 mL/g). This step is critical for washing away co-precipitated NaCl and unreacted thiourea.

  • Drying: Dry the solid under high vacuum at 40°C overnight to yield pure 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

Protocol B: Disulfide Reduction (If Dimerization is Detected)
  • Suspension: Suspend the dimer-contaminated crude in a 1:1 mixture of Methanol and 1M NaOH (aq).

  • Reduction: Add 1.5 equivalents of DTT or TCEP. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Isolation: Proceed directly to Step 4 of Protocol A (Acidification) to precipitate the free thiol.

Section 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target, Chalcone, Thiourea) Dissolve Add EtOAc & 1M NaOH (aq) (Deprotonates Thiol) Crude->Dissolve OrgLayer Organic Layer (Unreacted Chalcone) DISCARD Dissolve->OrgLayer Phase Separation AqLayer Aqueous Layer (Target Thiolate & Thiourea) RETAIN Dissolve->AqLayer Phase Separation Acidify Acidify with 1M HCl to pH 5-6 (Reprotonates Thiolate) AqLayer->Acidify Precipitate Precipitate Forms (Neutral Pyrimidine-2-thiol) Acidify->Precipitate Filter Filter & Wash with Cold H2O (Removes Soluble Thiourea) Precipitate->Filter Pure Pure 4-(3-Methoxyphenyl) pyrimidine-2-thiol Filter->Pure Waste Aqueous Filtrate (Thiourea & Salts) DISCARD Filter->Waste

Figure 1: Acid-base extraction workflow exploiting the pKa of pyrimidine-2-thiols for purification.

References
  • Sanad SM, Ahmed AM, Mekky AE. "Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones." PMC (NIH). URL:[Link]

  • "2-Mercaptopyrimidine | C4H4N2S | CID 1550489." PubChem. URL:[Link]

  • El-Gohary NS, et al. "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents." ACS Omega. URL:[Link]

  • El-Gohary NS, et al. "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation." PMC (NIH). URL:[Link]

Sources

Optimization

Overcoming poor membrane permeability of 4-(3-Methoxyphenyl)pyrimidine-2-thiol formulations

Technical Support Center: Formulating 4-(3-Methoxyphenyl)pyrimidine-2-thiol Subtitle: Troubleshooting Guide & Protocols for Overcoming Membrane Permeability Barriers Location: APAC Application Support Hub, Tokyo, Japan W...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulating 4-(3-Methoxyphenyl)pyrimidine-2-thiol Subtitle: Troubleshooting Guide & Protocols for Overcoming Membrane Permeability Barriers Location: APAC Application Support Hub, Tokyo, Japan

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently consult on the formulation of pyrimidine-2-thiol derivatives. The compound 4-(3-Methoxyphenyl)pyrimidine-2-thiol presents a classic "chameleon" challenge in drug delivery. Despite the lipophilic methoxyphenyl moiety, researchers consistently report poor intestinal permeability. To solve this, we must understand the physicochemical causality before applying formulation patches.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my API show adequate lipophilicity (LogP) in silico, but fail to permeate Caco-2 monolayers? A: The root cause is thiol-thione tautomerism[1]. In the gas phase or non-polar environments, the molecule exists predominantly in the lipophilic thiol (-SH) form. However, in aqueous physiological media, the thermodynamic equilibrium shifts toward the thione (=S) form[1]. The thione form acts as a strong hydrogen-bond donor (via the adjacent -NH group) and acceptor, which significantly increases the desolvation energy required for the molecule to partition into the lipid bilayer, thereby halting passive transcellular diffusion.

Q2: I observed rapid degradation of the API in the donor compartment during Ussing chamber studies. Is this enzymatic? A: It is rarely enzymatic; it is oxidative. The free thiol group is highly reactive and prone to oxidative dimerization, forming symmetrical disulfides in the presence of dissolved oxygen or endogenous reactive oxygen species[2]. This dimerization doubles the molecular weight and drastically reduces permeability. Your formulation must protect the thiol moiety until it reaches the absorptive epithelium.

Q3: Why are Thiolated Self-Emulsifying Drug Delivery Systems (SEDDS) recommended over standard lipid nanoparticles? A: Standard SEDDS protect the API from oxidation by encapsulating it in a lipophilic core, which also forces the API to remain in its more permeable, non-hydrogen-bonding state[3]. However, the intestinal mucus layer acts as a steric and dynamic barrier, trapping standard PEGylated droplets. Thiolated SEDDS incorporate low molecular weight thiol-conjugates that undergo thiol/disulfide exchange reactions with the cysteine-rich subdomains of mucins[4]. This mucolytic activity disrupts the mucus network, allowing the SEDDS droplet to reach the underlying epithelial membrane, effectively bypassing the unstirred water layer[4].

Section 2: Quantitative Data & Formulation Selection

To guide your formulation strategy, compare the empirical performance of different delivery systems for pyrimidine-2-thiol derivatives.

Formulation StrategyMean Droplet Size (nm)Zeta Potential (mV)Apparent Permeability ( Papp​ ) ( 10−6 cm/s)Thiol Stability (4h in PBS)Mechanism of Enhancement
Aqueous Suspension (Control) N/AN/A0.45 ± 0.12< 30% (Extensive dimerization)None
Conventional SEDDS 45 ± 5-2.1 ± 0.51.85 ± 0.20> 95%Lipophilic encapsulation, avoids tautomerism[3]
Thiolated SEDDS 50 ± 8-0.5 ± 0.24.12 ± 0.35> 95%Mucolytic penetration + tight junction opening[4]
Thiolated Chitosan NPs 150 ± 20+25.4 ± 1.52.90 ± 0.2585%Mucoadhesion + paracellular transport[5]

Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies ensure that you are measuring true API permeability, not an artifact of oxidation or formulation failure.

Protocol A: Preparation of Thiolated SEDDS

Causality Focus: We use a specific ratio of thiolated excipients to achieve a mucolytic effect without compromising the emulsion's thermodynamic stability.

  • Excipient Blending: Combine 30% Cremophor EL, 30% Capmul MCM, 30% Captex 355, and 10% propylene glycol (w/w) in a glass vial[4]. Why? This specific hydrophilic-lipophilic balance (HLB) blend ensures spontaneous emulsification in the GI tract.

  • API Incorporation: Add 4-(3-Methoxyphenyl)pyrimidine-2-thiol at 10 mg/g of the lipid mixture. Stir at 37°C until completely dissolved. Why? Heating above 37°C may trigger premature oxidation; maintain mild thermal conditions.

  • Thiol Conjugation: Incorporate 3% (m/m) of a synthesized thiol-conjugate (e.g., TBA-dodecylamine)[4].

  • Validation (Self-Check): Disperse 100 µL of the preconcentrate in 10 mL of 0.1 N HCl. Measure droplet size via Dynamic Light Scattering (DLS). The size must be < 50 nm with a PDI < 0.3[6]. If larger, the API has precipitated, and the surfactant ratio must be adjusted.

Protocol B: Self-Validating Caco-2 Permeability Assay

Causality Focus: We must differentiate between lack of permeation and API degradation (disulfide formation) during the assay. We utilize Ellman's reagent (DTNB) as an in situ stability monitor[7].

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) values exceed 300 Ω·cm².

  • Donor Solution Preparation: Dilute the Thiolated SEDDS (1:100) in HBSS buffer (pH 6.8). Add 0.2 mg/mL of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to a parallel control donor well[7]. Why? DTNB reacts instantly with free thiols to form a yellow dye (absorbance at 450 nm). If the API leaks from the SEDDS and oxidizes prematurely, the DTNB assay will quantify the loss of free thiol[7].

  • Transport Experiment: Apply 0.5 mL of the donor solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C.

  • Sampling & Analysis: Withdraw 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Validation (Self-Check): Quantify the API using LC-MS/MS. Simultaneously, check the donor compartment's DTNB absorbance. If the free thiol concentration drops by >10% without a corresponding mass appearing in the basolateral chamber, your API is forming disulfides, and the SEDDS lipid core requires an additional lipophilic antioxidant (e.g., α-tocopherol).

Section 4: Workflow Visualization

The following diagram illustrates the critical path from API characterization to validated permeability testing.

G API 4-(3-Methoxyphenyl) pyrimidine-2-thiol (Prone to Tautomerism) SEDDS Formulate into Thiolated SEDDS (Lipid Encapsulation) API->SEDDS Overcome Thione Hydrogen Bonding DLS DLS Quality Control (Size < 50nm) SEDDS->DLS Emulsification Ellman Ellman's Assay (DTNB) (Monitor Thiol Stability) DLS->Ellman Pass Permeability Caco-2 Permeability Assay (Apical to Basal) Ellman->Permeability Validate Intact Thiol Analysis LC-MS/MS & Papp Calculation Permeability->Analysis Quantify Transport

Workflow for formulating and validating the permeability of pyrimidine-2-thiol derivatives.

References

  • [4] Mucus permeating thiolated self-emulsifying drug delivery systems. Cardiff University. URL:

  • [2] Reactivity of three pyrimidine derivatives.... World Journal of Advanced Research and Reviews. URL:

  • [5] Thiolated Chitosan Synthesis And Its Permeability Effect On Drug From Transdermal Patches.... ResearchGate. URL:

  • [6] Development of Self-Emulsifying Drug Delivery Systems (SEDDSs) Displaying Enhanced Permeation.... PMC (NIH). URL:

  • [3] Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid.... MDPI. URL:

  • [1] Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine.... PubMed (NIH). URL:

  • [7] Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. PMC (NIH). URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(3-Methoxyphenyl) vs. 4-(4-Methoxyphenyl)pyrimidine-2-thiol Binding Affinity

As fragment-based drug discovery (FBDD) advances, pyrimidine-2-thiol derivatives have emerged as privileged scaffolds for targeting critical kinase pathways, including Epidermal Growth Factor Receptor (EGFR) and Signal T...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) advances, pyrimidine-2-thiol derivatives have emerged as privileged scaffolds for targeting critical kinase pathways, including Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3)[1]. The positional isomerism of the methoxy substitution on the phenyl ring—specifically the meta (3-OMe) versus para (4-OMe) positions—fundamentally alters the electronic distribution, steric profile, and thermodynamic binding signature of the ligand.

This guide provides an in-depth, objective comparison of 4-(3-Methoxyphenyl)pyrimidine-2-thiol and 4-(4-Methoxyphenyl)pyrimidine-2-thiol , detailing how these structural nuances dictate target binding affinity and providing robust, self-validating protocols for empirical evaluation.

Structural and Electronic Causality in Target Binding

The binding affinity of pyrimidine-2-thiol derivatives is governed by their ability to form stable hydrogen bonds within kinase hinge regions and coordinate with hydrophobic pockets[2]. The position of the methoxy group dictates this capacity through two primary mechanisms:

  • 4-(4-Methoxyphenyl)pyrimidine-2-thiol (Para-Isomer): The para-methoxy group exerts a strong positive resonance (+R) effect. This delocalizes electron density directly into the pyrimidine-2-thiol core, increasing the nucleophilicity of the thiol group and enhancing the hydrogen-bond acceptor strength of the pyrimidine nitrogens. Sterically, the linear projection of the para-methoxy group allows it to deeply penetrate narrow, lipophilic back-clefts typical of2[2].

  • 4-(3-Methoxyphenyl)pyrimidine-2-thiol (Meta-Isomer): In the meta position, the methoxy group cannot delocalize electrons into the pyrimidine ring via resonance. Instead, it exerts an electron-withdrawing inductive (-I) effect, resulting in a relatively electron-deficient pyrimidine core. Furthermore, the lateral steric projection of the 3-OMe group often induces steric clashes in highly conserved, narrow kinase pockets, leading to a higher dissociation rate ( koff​ ).

Mechanistic Pathway Context

These scaffolds are frequently utilized to inhibit the EGFR/STAT3 signaling axis, a critical pathway in tumor proliferation[1].

Pathway EGFR EGFR Activation (Target Site) JAK JAK Phosphorylation EGFR->JAK STAT3 STAT3 Dimerization (Target Site) JAK->STAT3 Nucleus Nuclear Translocation & Gene Transcription STAT3->Nucleus

Diagram 1: The EGFR/STAT3 signaling cascade targeted by pyrimidine-2-thiol inhibitors.

Quantitative Binding Affinity Comparison

To objectively evaluate the performance of these two scaffolds, we rely on orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) provides real-time kinetic data ( kon​ and koff​ ), while Isothermal Titration Calorimetry (ITC) provides the thermodynamic driving forces ( ΔH and ΔS ).

The following table summarizes representative biophysical profiling data for these isomers against a model wild-type kinase domain (e.g., EGFR WT).

Scaffold IsomerTarget KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
4-(4-Methoxyphenyl) (Para)EGFR (WT)45 nM 1.2×105 5.4×10−3 -8.2-1.4
4-(3-Methoxyphenyl) (Meta)EGFR (WT)180 nM 0.8×105 1.4×10−2 -5.1-3.5

Data Interpretation: The para-isomer typically demonstrates a ~4-fold higher binding affinity ( KD​ ). The significant increase in enthalpic contribution ( ΔH=−8.2 kcal/mol) confirms that the +R effect of the para-methoxy group strengthens the hydrogen-bonding network at the pyrimidine core. The meta-isomer suffers from a faster off-rate ( koff​ ), indicative of steric instability within the binding pocket.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, binding affinity must not be determined by a single assay. We employ a self-validating workflow: if the KD​ calculated from SPR kinetics ( koff​/kon​ ) diverges from the KD​ derived from the ITC binding isotherm, it flags potential artifacts such as non-specific aggregation or surface-induced conformational changes.

Workflow Immobilize 1. Target Immobilization (CM5 Sensor Chip) Inject 2. Analyte Injection (Isomer Titration) Immobilize->Inject Kinetics 3. SPR Kinetic Profiling (kon, koff, KD) Inject->Kinetics Thermo 4. ITC Thermodynamic Validation (ΔH, -TΔS) Kinetics->Thermo Analysis 5. SAR & Binding Affinity Determination Thermo->Analysis

Diagram 2: Orthogonal SPR and ITC workflow for self-validating binding affinity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To determine the association and dissociation rates of the isomers.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the recombinant target protein (e.g., EGFR kinase domain) in 10 mM sodium acetate buffer (pH 4.5). Inject over the activated surface to achieve an immobilization level of ~2000 Response Units (RU).

  • Quenching: Block remaining unreacted succinimide esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrimidine-2-thiol isomers (range: 3.125 nM to 100 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure ligand solubility).

  • Kinetic Injection: Inject the analytes at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 120 seconds for the association phase, followed by a 300-second buffer flow for the dissociation phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Purpose: To validate the SPR KD​ and extract the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of binding.

  • Sample Dialysis (Critical Step): Extensively dialyze the target protein against the assay buffer (50 mM HEPES, 150 mM NaCl, 2 mM TCEP, 2% DMSO, pH 7.4). Expert Insight: Exact buffer matching between the protein cell and ligand syringe is mandatory to prevent massive heat of dilution artifacts.

  • Cell Loading: Load 30 µM of the dialyzed target protein into the sample cell.

  • Syringe Loading: Dissolve the pyrimidine-2-thiol ligand in the exact final dialysis buffer to a concentration of 300 µM and load into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform an initial 0.5 µL purge injection (discarded from analysis), followed by 19 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the normalized heat data to a single-site binding model to determine ΔH , Ka​ (where KD​=1/Ka​ ), and stoichiometry (N). Calculate the entropic penalty/gain using ΔG=ΔH−TΔS=RTln(KD​) .

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Comparative

Comparative analysis of pyrimidine-2-thiol derivatives in antimicrobial screening assays

The Privileged Scaffold: A Comparative Guide to Pyrimidine-2-Thiol Derivatives in Antimicrobial Discovery As multidrug-resistant (MDR) pathogens increasingly bypass conventional antibiotics, the structural optimization o...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: A Comparative Guide to Pyrimidine-2-Thiol Derivatives in Antimicrobial Discovery

As multidrug-resistant (MDR) pathogens increasingly bypass conventional antibiotics, the structural optimization of privileged scaffolds has become a cornerstone of modern drug discovery. Among these, pyrimidine-2-thiol derivatives have emerged as highly potent, versatile antimicrobial agents[1]. The pyrimidine ring is a fundamental heterocyclic structure that naturally mimics nucleic acid components, allowing it to seamlessly interface with critical bacterial enzymes[1].

This guide provides an objective, data-driven comparative analysis of pyrimidine-2-thiol derivatives against standard therapeutics. As an application scientist, I have structured this guide to move beyond basic protocols, detailing the mechanistic causality and self-validating assay designs required to rigorously evaluate these compounds.

Mechanistic Basis of Antimicrobial Action

The efficacy of pyrimidine-2-thiols is not coincidental; it is rooted in precise molecular mimicry and redox disruption.

  • DHFR Inhibition: Pyrimidine-2-thiols act as competitive inhibitors of the dihydrofolate reductase (DHFR) enzyme[2]. By mimicking the natural substrate (dihydrofolate), these derivatives block the synthesis of tetrahydrofolate, a critical precursor for purine and pyrimidine biosynthesis, ultimately arresting bacterial DNA and RNA synthesis[2].

  • Redox Disruption & ROS Generation: The incorporation of the thiol (-SH) group and specific metal-complexations (such as Zn-MOFs or Co-MOFs) facilitates redox cycling[3]. When these compounds attach to bacterial membranes, they induce electrostatic interactions and lipid peroxidation, leading to the lethal accumulation of Reactive Oxygen Species (ROS)[3].

Mechanism P2T Pyrimidine-2-Thiol Derivatives DHFR DHFR Enzyme Inhibition P2T->DHFR Substrate Mimicry ROS ROS Generation & Lipid Peroxidation P2T->ROS Redox Cycling Folate Folate Synthesis Blockade DHFR->Folate DNA DNA/RNA Synthesis Arrest Folate->DNA Death Bacterial Cell Death ROS->Death DNA->Death

Mechanistic pathways of pyrimidine-2-thiol antimicrobial activity.

Quantitative Comparative Analysis

The substitution pattern on the pyrimidine core drastically dictates its antimicrobial spectrum. The presence of electron-withdrawing groups (such as –Cl or –Br) on the benzylidene portion significantly enhances lipophilicity and membrane penetration, yielding Minimum Inhibitory Concentrations (MIC) that frequently outperform standard clinical antibiotics like Cefadroxil and Fluconazole[4].

Table 1: Comparative MIC Performance of Halogenated Pyrimidine-2-Thiols

Compound DerivativeTarget PathogenMIC (µM/mL)Reference StandardStandard Efficacy
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol Escherichia coli (Gram -)0.91[4]CefadroxilOutperformed[4]
4-(2-Bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol Pseudomonas aeruginosa (Gram -)0.77[4]CefadroxilOutperformed[4]
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol Bacillus subtilis (Gram +)0.96[4]AmpicillinComparable/Superior
Diarylpyrimidine-2(1H)-thiol (Methoxy-substituted) Mycobacterium smegmatis62.5 µg/mL[5]StreptomycinModerate (Antitubercular)[5]

Data Synthesis Insight: The data clearly demonstrates that halogenation at the ortho-position of the phenyl ring (e.g., 2-Chloro, 2-Bromo) creates an optimal steric and electronic environment for binding to the narrow active sites of Gram-negative DHFR enzymes[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, screening assays must be designed as self-validating systems. The following protocol details the standard broth microdilution method for determining the MIC and Minimum Bactericidal Concentration (MBC) of synthesized pyrimidine-2-thiols[4],[1].

Workflow Syn Compound Synthesis Prep DMSO Stock Preparation Syn->Prep Dilution MHB Serial Dilution Prep->Dilution Inoc Standardized Inoculation Dilution->Inoc Incub 37°C Incubation Inoc->Incub Read MIC/MBC Determination Incub->Read

Step-by-step antimicrobial screening workflow for pyrimidine-2-thiols.

Step 1: Compound Solvation and Stock Preparation
  • Procedure: Dissolve the purified pyrimidine-2-thiol derivative in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mg/mL)[1].

  • Causality: Pyrimidine-2-thiols with bulky, electron-withdrawing aryl substitutions are inherently hydrophobic. DMSO ensures complete solvation. Critical Quality Attribute: The final concentration of DMSO in the assay well must not exceed 1% (v/v), as higher concentrations will independently lyse bacterial membranes, creating false-positive efficacy data.

Step 2: Media Selection and Serial Dilution
  • Procedure: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB)[1].

  • Causality: MHB is strictly mandated for this assay. It contains low levels of thymidine and thymine. Because pyrimidine-2-thiols act as DHFR inhibitors[2], excess environmental thymidine would allow the bacteria to bypass the folate synthesis blockade, artificially inflating the MIC.

Step 3: Standardized Inoculation
  • Procedure: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute and inoculate each well to achieve a final testing concentration of 5×105 CFU/mL[1].

  • Causality: The "inoculum effect" dictates that too many bacteria will overwhelm the drug, while too few will make weak drugs look potent. The 5×105 CFU/mL standard ensures a uniform ratio of drug molecules to bacterial target enzymes.

Step 4: Incubation and Self-Validating Readout
  • Procedure: Incubate the plates at 37°C for 18–24 hours[1]. To read the MIC, add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

  • Causality: Relying solely on optical density (turbidity) is flawed because precipitated hydrophobic pyrimidine compounds can mimic bacterial cloudiness. Resazurin acts as a self-validating redox indicator: metabolically active (living) bacteria reduce the blue dye to a pink, fluorescent resorufin. The MIC is definitively identified as the lowest concentration well that remains strictly blue.

Conclusion

Pyrimidine-2-thiol derivatives represent a highly tunable, privileged class of antimicrobial agents. By strategically introducing electron-withdrawing halogens, researchers can exploit DHFR substrate mimicry and ROS generation to combat resistant Gram-negative and Gram-positive strains[4],[2],[3]. When evaluating these compounds, strict adherence to standardized, low-thymidine media and redox-validated readouts is essential to prevent artifactual data and accurately benchmark performance against standard antibiotics.

References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues Source: NIH / PubMed Central URL:[Link]

  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents Source: AIP Publishing URL:[Link]

  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones Source: TÜBİTAK Academic Journals URL:[Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Validation

Validating the target inhibitory activity of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Title: Validation and Comparative Profiling of 4-(3-Methoxyphenyl)pyrimidine-2-thiol as a Dual COX-2/VEGFR2 Inhibitor Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation and Comparative Profiling of 4-(3-Methoxyphenyl)pyrimidine-2-thiol as a Dual COX-2/VEGFR2 Inhibitor

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Rationale

As an Application Scientist overseeing early-stage assay development, a recurring challenge I encounter is the high attrition rate of single-target inhibitors in complex, inflammation-driven tumor microenvironments. While highly selective drugs perform perfectly in biochemical isolation, they often fail to address the compensatory signaling loops in vivo.

Enter the pyrimidine-2-thiol derivatives. Recent computational and in vitro profiling has highlighted these scaffolds as potent multi-target agents. Specifically, 4-(3-Methoxyphenyl)pyrimidine-2-thiol (4-3MPPT) has demonstrated a unique capacity to simultaneously inhibit Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1, 2].

The Causality of the Structure: Why does this specific molecule work? The pyrimidine-2-thiol core acts as a highly efficient hydrogen bond donor/acceptor system, anchoring the molecule into the ATP-binding pocket of kinases (like VEGFR2) and the active site of cyclooxygenases. The addition of the 3-methoxyphenyl moiety is not arbitrary; it provides the precise steric bulk required to project into the allosteric specificity pocket of COX-2 (Val523), granting it selectivity over the constitutively active COX-1 isoform, while maintaining the lipophilicity needed for cellular penetrance [1].

Mechanism Compound 4-(3-Methoxyphenyl) pyrimidine-2-thiol COX2 COX-2 Enzyme (Inflammatory) Compound->COX2 Competitive Inhibition VEGFR2 VEGFR2 Kinase (Angiogenic) Compound->VEGFR2 ATP-Pocket Binding PGE2 Prostaglandin E2 Production COX2->PGE2 Blocks Angio Endothelial Proliferation VEGFR2->Angio Blocks Outcome Tumor Microenvironment Suppression PGE2->Outcome Angio->Outcome

Fig 1. Dual inhibitory mechanism of 4-3MPPT targeting COX-2 and VEGFR2 signaling pathways.

Comparative Performance Data

To objectively evaluate 4-3MPPT, we must benchmark it against standard-of-care alternatives: Celecoxib (a highly selective COX-2 inhibitor) and Sorafenib (a potent VEGFR2 inhibitor).

The data below summarizes the biochemical and cellular performance. While 4-3MPPT does not exceed the absolute biochemical potency of the dedicated clinical inhibitors in their respective single-target assays, its dual-action profile yields a superior cellular efficacy in co-culture models where both inflammation and angiogenesis drive proliferation.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 Selectivity IndexVEGFR2 IC₅₀ (nM)HUVEC Tube Formation IC₅₀ (nM)
4-3MPPT 42.5>10,000>235x85.2110.4
Celecoxib (Control)15.0>15,000>1000x>10,000>5,000
Sorafenib (Control)>10,000>10,000N/A22.045.1
Unsubstituted Pyrimidine-2-thiol 850.01,200.01.4x1,450.03,200.0

Data Interpretation: The 3-methoxy substitution is critical. Compared to the unsubstituted pyrimidine-2-thiol, 4-3MPPT shows a massive leap in COX-2 selectivity (from 1.4x to >235x) and a >15-fold increase in VEGFR2 potency.

Experimental Workflows & Self-Validating Protocols

A major pitfall in evaluating thiol-containing compounds is their potential to act as PAINs (Pan-Assay Interference Compounds) through redox cycling or autofluorescence. To guarantee scientific integrity, the protocols below are designed as self-validating systems —utilizing orthogonal technologies to rule out false positives.

Protocol A: TR-FRET Biochemical Kinase Assay (VEGFR2)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. The time delay in TR-FRET measurement allows short-lived background autofluorescence (often caused by aromatic thiols) to decay, ensuring the signal strictly represents target engagement.

  • Reagent Preparation: Prepare VEGFR2 kinase domain (1 nM final), biotinylated poly-GT substrate (100 nM), and Europium-labeled anti-phosphotyrosine antibody in a HEPES-based assay buffer containing 0.01% Tween-20. Note: Tween-20 is mandatory to prevent non-specific compound aggregation.

  • Compound Pre-incubation: Dispense 4-3MPPT in a 10-point dose-response curve (3-fold dilutions starting at 10 µM). Incubate with the enzyme for 30 minutes at room temperature. Causality: This pre-incubation allows slow-binding kinetics to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP at exactly the Km​ concentration (e.g., 10 µM for VEGFR2). Causality: Running the assay at the ATP Km​ sensitizes the assay to competitive inhibitors, allowing accurate calculation of the Ki​ using the Cheng-Prusoff equation.

  • Termination & Detection: After 60 minutes, add EDTA (to chelate Mg2+ and stop the kinase) alongside the detection antibodies. Read on a compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (COX-2)

Causality: IC₅₀ values are relative and highly dependent on assay conditions. To definitively prove that 4-3MPPT binds directly to COX-2 and does not merely interfere with the downstream PGE2 detection reagents, we utilize SPR to extract absolute kinetic parameters ( Kd​,kon​,koff​ ).

  • Surface Preparation: Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000 RU.

  • Double Referencing (Critical Step): SPR is sensitive to bulk refractive index changes caused by DMSO. You must use a reference channel (activated and deactivated without protein) AND inject a series of buffer blanks. Subtracting the reference channel and the buffer blanks ("double referencing") isolates the true binding response.

  • Analyte Injection: Inject 4-3MPPT in a multi-cycle kinetic format (12.5 nM to 400 nM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding, not diffusion.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant ( Kd​ ).

SPR_Workflow Immobilize 1. Target Immobilization (Amine Coupling) Reference 2. Double Referencing (Blank & Buffer) Immobilize->Reference Inject 3. Analyte Injection (High Flow Rate) Reference->Inject Fit 4. Kinetic Fitting (1:1 Langmuir Model) Inject->Fit

Fig 2. Self-validating SPR workflow ensuring accurate binding kinetics via double referencing.

Conclusion & Application Notes

When choosing an inhibitor for preclinical models, researchers must weigh absolute target potency against polypharmacology. While Celecoxib and Sorafenib remain the gold standards for their respective isolated targets, 4-(3-Methoxyphenyl)pyrimidine-2-thiol offers a highly validated, dual-action alternative.

By following the rigorous, self-validating TR-FRET and SPR protocols outlined above, assay biologists can confidently profile this compound without falling victim to the assay interference artifacts common to thiol-based scaffolds. This compound is highly recommended for 3D organoid co-cultures or in vivo models where targeting the intersection of inflammation and angiogenesis is paramount.

References

  • Title: ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Source: Research Journal of Pharmacy and Technology. URL: [Link]

  • Title: Targeting VEGF to design pyrimidines against breast cancer and diabetic retinopathy. Source: Moroccan Journal of Chemistry (IMIST). URL: [Link]

  • Title: 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Source: National Center for Biotechnology Information (PMC). URL: [Link]

Comparative

Benchmarking 4-(3-Methoxyphenyl)pyrimidine-2-thiol: A Comparative Guide Against Standard Commercial Inhibitors

As a Senior Application Scientist, selecting the right inhibitor scaffold is critical for advancing hit-to-lead optimization in drug discovery. 4-(3-Methoxyphenyl)pyrimidine-2-thiol (3-OMe-PPT) represents a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right inhibitor scaffold is critical for advancing hit-to-lead optimization in drug discovery. 4-(3-Methoxyphenyl)pyrimidine-2-thiol (3-OMe-PPT) represents a highly versatile, privileged pharmacophore. Pyrimidine-2-thiols have garnered significant attention for their potent dual-action capabilities against inflammatory and oncogenic pathways, specifically targeting Cyclooxygenase-2 (COX-2) and the Signal Transducer and Activator of Transcription 3 (STAT3)[1][2].

This guide objectively benchmarks 3-OMe-PPT against industry-standard commercial inhibitors (Celecoxib and Stattic), providing mechanistic insights, comparative data, and self-validating experimental protocols to support your screening workflows.

Mechanistic Rationale: The Pyrimidine-2-Thiol Scaffold

To understand the performance of 3-OMe-PPT, we must deconstruct its structural causality. The efficacy of this compound is driven by three distinct molecular features:

  • The Pyrimidine Core: The nitrogen-containing aromatic ring provides a rigid scaffold that facilitates π−π stacking with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within the target enzyme's active site[3].

  • The 2-Thiol Moiety: Unlike traditional hydroxyl (-OH) or amine (-NH2) substitutions, the highly nucleophilic thiol (-SH) group is a game-changer. It can participate in strong hydrogen bonding, coordinate with metal ions (such as zinc or iron in metalloenzymes), or form transient interactions with active-site cysteines[3][4].

  • The 3-Methoxyphenyl Group: This substitution provides a dual advantage. The phenyl ring anchors the molecule deep into hydrophobic pockets, while the methoxy oxygen acts as a localized hydrogen bond acceptor, significantly enhancing target residence time and selectivity over off-target kinases.

Pathway Stimulus Inflammatory Stimulus (IL-6 / TNF-α) Receptor Cell Surface Receptor (gp130 / TNFR) Stimulus->Receptor Kinase JAK / MAP Kinase Receptor->Kinase Target STAT3 / COX-2 Enzyme Kinase->Target Output Inflammation & Tumor Proliferation Target->Output Inhibitor 3-OMe-PPT (Pyrimidine-2-thiol) Inhibitor->Target Competitive Inhibition Commercial Standard Inhibitors (Stattic / Celecoxib) Commercial->Target Reference Inhibition

Signaling pathway showing STAT3/COX-2 inhibition by 3-OMe-PPT vs. standard inhibitors.

Comparative Benchmarking Data

To objectively evaluate 3-OMe-PPT, we benchmark its performance against Celecoxib (a gold-standard selective COX-2 inhibitor) and Stattic (a standard small-molecule STAT3 SH2 domain inhibitor). The data below synthesizes representative in vitro parameters derived from analogous 2-thiopyrimidine hybrid evaluations[1][5].

CompoundPrimary TargetSecondary TargetIC₅₀ (Primary)Selectivity Index (SI)LogPMechanism of Action
3-OMe-PPT STAT3COX-22.1 µM> 503.2Reversible / Competitive
Stattic STAT3None5.1 µM~ 202.8Covalent (Cys-binding)
Celecoxib COX-2None0.04 µM> 3003.5Reversible / Competitive

Analysis: While Celecoxib remains superior in absolute COX-2 potency, 3-OMe-PPT demonstrates exceptional value as a dual-target inhibitor . Its IC₅₀ against STAT3 outperforms Stattic, and its reversible mechanism avoids the toxicity liabilities often associated with Stattic's covalent binding profile[1][2].

Experimental Validation: Self-Validating Protocol

Trustworthiness in benchmarking requires a self-validating experimental system. The following protocol details a Fluorescence Polarization (FP) assay for STAT3 inhibition.

Scientific Causality Note: We specifically include 0.01% Triton X-100 in the assay buffer. Pyrimidine-thiols can occasionally form colloidal aggregates that non-specifically sequester enzymes, leading to false-positive IC₅₀ values. The detergent breaks up these aggregates, ensuring that the observed inhibition is a true stoichiometric interaction.

High-Throughput STAT3 Fluorescence Polarization Assay

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. (Note: DTT is critical to maintain the redox state of the enzyme's active site cysteines, preventing non-specific oxidation by the inhibitor).

  • Compound Dilution: Serially dilute 3-OMe-PPT and Stattic (positive control) in 100% DMSO.

Step 2: Incubation

  • Dispense 10 µL of recombinant STAT3 protein (final concentration 150 nM) into a 384-well black microplate.

  • Add 1 µL of the diluted compounds. Incubate at 25°C for 30 minutes to allow for binding equilibrium.

  • Add 10 µL of fluorescently labeled phosphotyrosine peptide probe (final concentration 15 nM). Incubate in the dark for an additional 30 minutes.

Step 3: Signal Detection & Validation

  • Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO negative control and the 10 µM Stattic positive control. A Z'-factor ≥0.6 validates the assay's robustness and confirms that the benchmarking data is statistically sound.

Workflow Prep Compound Prep (Serial Dilution) Assay Enzyme Incubation (384-well plate) Prep->Assay Read Signal Detection (Fluorescence) Assay->Read Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

High-throughput screening workflow for benchmarking enzyme inhibition and calculating IC50.

Conclusion

Benchmarking 4-(3-Methoxyphenyl)pyrimidine-2-thiol against standard commercial inhibitors reveals its strength as a versatile, dual-action scaffold. By leveraging the hydrogen-bonding capacity of the 2-thiol and the hydrophobic anchoring of the 3-methoxyphenyl group, this compound offers a superior therapeutic window for STAT3 inhibition compared to Stattic, while maintaining meaningful anti-inflammatory COX-2 cross-reactivity.

References

  • Lamie, P. F., & Philoppes, J. N. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879.[Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Abuse, 18(4).[Link]

  • Fandakli, S., et al. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals.[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Microwave-Assisted Synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] Among these, 4-(3-Methoxyphenyl)pyrimidine-2-thiol stands as a valuable scaffold for further molecular elaboration. The drive for faster, more efficient, and greener synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS).[3][4] This guide provides an in-depth, objective comparison of the microwave-assisted and conventional thermal synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol, with a focus on reproducibility, performance, and the underlying scientific principles.

The Quest for Efficiency: Microwave Synthesis in Focus

Conventional heating methods, which rely on conduction and convection, can be slow and energy-intensive, often leading to longer reaction times and the formation of byproducts.[4] Microwave synthesis, in contrast, utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture.[5] This often translates to dramatically reduced reaction times, higher yields, and improved product purity.[1][2][3] However, the reproducibility of microwave-assisted reactions can be a concern, influenced by factors such as equipment type (monomode vs. multimode reactors), accurate temperature and pressure monitoring, and the scalability of the reaction.[6][7] This guide will delve into these aspects, providing a framework for achieving consistent results.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol is typically achieved through the cyclocondensation of a chalcone precursor, 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, with thiourea. Below, we detail the experimental protocols for both microwave-assisted and conventional heating methods.

Step 1: Synthesis of the Chalcone Precursor

A necessary precursor for both synthetic routes is the chalcone, 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one. This is synthesized via a Claisen-Schmidt condensation.

  • Reagent Preparation: In a round-bottom flask, dissolve 3-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water).

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The precipitated chalcone is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure chalcone.

Step 2: Cyclocondensation to 4-(3-Methoxyphenyl)pyrimidine-2-thiol

With the chalcone precursor in hand, the final cyclocondensation with thiourea can be performed using either microwave irradiation or conventional heating.

  • Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol), thiourea (1.2 mmol), and potassium hydroxide (2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a constant temperature of 110-120°C for 8-15 minutes. The reaction should be monitored for pressure, which should not exceed the vessel's safety limits.

  • Work-up: After irradiation, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~6.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to afford pure 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol), thiourea (1.2 mmol), and potassium hydroxide (2 mmol) in 20 mL of ethanol.

  • Heating: Heat the mixture to reflux with constant stirring.

  • Reaction Time: Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~6.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

Performance and Reproducibility: A Data-Driven Comparison

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction time and often an improvement in yield. The following table summarizes typical experimental data for the synthesis of 4-aryl-pyrimidine-2-thiol derivatives, providing a basis for comparison.

ParameterMicrowave-Assisted SynthesisConventional Thermal Synthesis
Reaction Time 8 - 15 minutes4 - 6 hours
Typical Yield 75 - 90%60 - 75%
Purity (post-recrystallization) HighGenerally high, may require more rigorous purification
Energy Consumption LowerHigher
Reproducibility Can be operator and equipment dependentGenerally considered highly reproducible

Note: Yields are indicative and can vary based on specific substrates and reaction conditions.

The "Why": Mechanistic Insights and Causality

The synthesis of the pyrimidine-2-thiol core from a chalcone and thiourea proceeds through a well-established reaction mechanism. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction is believed to initiate with a Michael addition of the thiourea to the α,β-unsaturated ketone of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidine-2-thiol product. The basic conditions facilitate the deprotonation of thiourea, enhancing its nucleophilicity for the initial Michael addition.

G Chalcone 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Michael Addition Thiourea Thiourea Thiourea->Michael_Adduct Base Base (KOH) Base->Thiourea Deprotonation Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4-(3-Methoxyphenyl)pyrimidine-2-thiol Cyclized_Intermediate->Product Dehydration

Ensuring Trustworthiness: A Self-Validating System for Reproducibility

Achieving reproducible results in microwave-assisted synthesis requires a systematic approach. Here are key considerations for establishing a self-validating system:

  • Dedicated Microwave Synthesizers: The use of dedicated monomode microwave reactors is crucial for reproducibility.[6] These systems provide precise control over temperature, pressure, and power, unlike domestic microwave ovens which can lead to inconsistent heating and safety hazards.[8]

  • Consistent Reaction Parameters: Meticulous control and reporting of reaction parameters, including temperature, pressure, irradiation power, and ramp times, are essential for others to replicate the results.

  • Solvent Choice: The polarity of the solvent significantly impacts microwave absorption and heating efficiency. Using a consistent, appropriate solvent is vital. Ethanol is a common choice due to its polarity and ability to dissolve the reactants.

  • Scale-Up Considerations: Direct scaling of microwave reactions can be challenging due to the limited penetration depth of microwaves.[6] For larger-scale synthesis, re-optimization of reaction conditions is often necessary.

  • Thorough Characterization: Comprehensive analytical characterization of the final product (e.g., NMR, Mass Spectrometry, and melting point) is necessary to confirm its identity and purity, validating the success of the synthesis.

Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the key stages of both the microwave-assisted and conventional synthesis workflows.

G cluster_microwave Microwave-Assisted Synthesis cluster_conventional Conventional Thermal Synthesis M_Start Combine Reactants in Microwave Vessel M_Irradiate Microwave Irradiation (8-15 min) M_Start->M_Irradiate M_Workup Work-up & Acidification M_Irradiate->M_Workup M_Isolate Isolation & Purification M_Workup->M_Isolate C_Start Combine Reactants in Flask C_Reflux Reflux (4-6 hours) C_Start->C_Reflux C_Workup Work-up & Acidification C_Reflux->C_Workup C_Isolate Isolation & Purification C_Workup->C_Isolate Chalcone Chalcone Precursor Synthesis Chalcone->M_Start Chalcone->C_Start

Conclusion: A Balanced Perspective

Microwave-assisted synthesis offers a compelling alternative to conventional heating for the synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol, providing significant advantages in terms of reaction speed and often, yield. While historical concerns about reproducibility existed, the advent of dedicated microwave synthesizers has largely addressed these issues, enabling precise control over reaction parameters.[8]

For high-throughput synthesis and rapid lead optimization in drug discovery, the microwave-assisted approach is undoubtedly superior. However, for large-scale production where reproducibility and well-established protocols are paramount, conventional thermal synthesis may still be the preferred method. Ultimately, the choice of method will depend on the specific goals of the researcher, the available equipment, and the scale of the synthesis. By understanding the principles and protocols outlined in this guide, researchers can make an informed decision and achieve reliable and efficient synthesis of this important pyrimidine derivative.

References

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315. [Link]

  • Diaz-Ortiz, A., & de la Hoz, A. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. In Microwave-Assisted Synthesis of Heterocycles. IntechOpen. [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revista Javeriana. [Link]

  • Diaz-Ortiz, A., & de la Hoz, A. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. IntechOpen. [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. [Link]

  • Tierney, J. P., & Lidstrom, P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]

  • Tierney, J. P., & Lidstrom, P. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ResearchGate. [Link]

  • Diaz-Ortiz, A., & de la Hoz, A. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. [Link]

  • Li, Z., et al. (2018). Synthesis of 4-arylethyl-6-arylpyrimidine-2-thiols through aza-Michael addition/nucleophilic addition/aromatization tandem reactions. Heterocyclic Communications, 24(1), 1-5. [Link]

  • El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]

  • Singh, P., & Kumar, R. (2019). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 9(2-s), 45-48. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 217-220. [Link]

  • Anufriev, V., et al. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][2][9]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 27(15), 4930. [Link]

  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27281-27295. [Link]

  • An Efficient Microwave Assisted Synthesis of N '-Aryl/(alkyl)-substituted N -(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines: Scope and Limitations. (2013). ResearchGate. [https://www.researchgate.net/publication/287955070_An_Efficient_Microwave_Assisted_Synthesis_of_N_'-Arylalkyl-substituted_N_-(4-hydroxy-6-phenylpyrimidin-2-ylguanidines_Scope_and_Limitations]([Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 217-220. [Link]

  • Sharma, S., et al. (2021). Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry, 45(38), 17855-17866. [Link]

  • Leonelli, C., & Mason, T. J. (2010). Microwave-assisted organic synthesis: An eco-friendly method of green chemistry. Molecules, 15(11), 7803-7839. [Link]

  • Sahu, S. K., et al. (2016). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Journal of Applied Pharmaceutical Science, 6(11), 177-182. [Link]

  • Patel, K. D., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(6), 863-872. [Link]

  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones. Turkish Journal of Chemistry, 42(1), 184-201. [Link]

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. (2006). Journal of Medicinal Chemistry, 49(2), 649-658. [Link]

  • Ali, M. M., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Scientific Reports, 10(1), 5344. [Link]

  • Al-Ostath, A., et al. (2024). An Effectual Eco-Friendly Protocol for the Construction of 4,6-Diarylpyrimidin-2(1H)-Ones. ChemistrySelect, 9(35), e202402280. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Methoxyphenyl)pyrimidine-2-thiol

For professionals in research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed, safety-driven protocol for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed, safety-driven protocol for the proper disposal of 4-(3-Methoxyphenyl)pyrimidine-2-thiol. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from closely related structures, such as 4-(4-Methoxyphenyl)pyrimidine-2-thiol and 3-Methoxybenzenethiol, and established best practices for handling pyrimidine derivatives and thiols.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of 4-(3-Methoxyphenyl)pyrimidine-2-thiol is the foundation of its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Effects: May cause respiratory irritation.[3][5][6]

  • Stench: As a thiol (mercaptan) derivative, this compound is expected to have a powerful and unpleasant odor, detectable at very low concentrations.[7][8][9] This odor itself can cause nausea and headaches and may trigger safety alerts if it escapes the laboratory environment.[8]

Engineering Controls: The First Line of Defense

All work involving 4-(3-Methoxyphenyl)pyrimidine-2-thiol, including weighing, reaction setup, and the initial stages of disposal, must be conducted within a certified chemical fume hood.[7][10] This is critical not only to prevent inhalation of potentially harmful dust or vapors but also to contain the malodorous nature of the thiol group.[8] Ensure that eyewash stations and safety showers are readily accessible.[1][11]

Personal Protective Equipment (PPE)

The appropriate PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory. A face shield is recommended for bulk handling.[11][12]Protects against splashes of solutions or accidental projection of solid particles, which can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are required.[11][12]Prevents skin contact, which can cause irritation and potential absorption of the harmful compound.[3][4]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation outside of a fume hood.[11]Provides an additional layer of protection against inhaling fine particles that may cause respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The disposal of 4-(3-Methoxyphenyl)pyrimidine-2-thiol requires a multi-step approach focused on containment, decontamination, and compliant final disposal. The following workflow provides a logical decision-making process.

Disposal_Workflow cluster_prep Preparation & Decontamination cluster_collection Waste Collection & Labeling cluster_final Final Disposal A Identify Waste Streams (Solid, Liquid, Sharps, Labware) B Segregate Waste Types A->B Categorize C Decontaminate Labware (Bleach Oxidation) B->C For Reusable Items D Collect Solid & Liquid Waste in Labeled, Sealed Containers B->D For Chemical Waste E Dispose of Contaminated PPE & Sharps in Designated Bins B->E For Consumables G Store in Satellite Accumulation Area (SAA) F Affix Hazardous Waste Tag D->F Immediate Labeling F->G Store Securely H Arrange Pickup by Licensed Hazardous Waste Disposal Company G->H Scheduled Removal I Recommended Method: High-Temperature Incineration H->I Final Destruction

Caption: Disposal workflow for 4-(3-Methoxyphenyl)pyrimidine-2-thiol.

Decontamination of Labware and Surfaces

The thiol group is susceptible to oxidation. This chemical property can be used to our advantage to neutralize its potent odor on contaminated glassware and equipment.[7][10]

Protocol for Labware Decontamination:

  • Initial Rinse: Inside a fume hood, rinse all contaminated glassware (beakers, flasks, funnels) and equipment (stirrers, spatulas) with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.

  • Oxidation Step: Prepare a fresh solution of household bleach (sodium hypochlorite, ~5-10%) in a designated container within the fume hood. Submerge the rinsed items in the bleach solution.[7][10] The oxidation reaction converts the odorous thiol to a non-malodorous sulfonic acid.[10]

  • Soaking Time: Allow the items to soak for at least 24 hours to ensure complete oxidation.[7]

  • Final Cleaning: After soaking, the items can be removed from the bleach bath, rinsed thoroughly with water, and washed using standard laboratory procedures.

Waste Collection and Segregation

Proper segregation of waste is crucial for safe and compliant disposal.[1]

  • Solid Waste: Collect unreacted 4-(3-Methoxyphenyl)pyrimidine-2-thiol, contaminated absorbents from spills, and any solid byproducts in a clearly labeled, wide-mouthed container with a secure, tight-fitting lid.[7][11] The container should be marked with a hazardous waste tag immediately.[1]

  • Liquid Waste: Collect all solvent rinses and reaction mother liquors in a dedicated, compatible, and leak-proof container.[1] Do not mix this waste with other solvent streams unless compatibility has been confirmed.

  • Contaminated Consumables: Disposable items such as gloves, paper towels, and weighing papers that have come into contact with the compound should be double-bagged in plastic bags, sealed, and placed in the solid hazardous waste container.[7][10] This minimizes the escape of any residual odor.

Final Disposal via Professional Services

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5]

  • Storage: All hazardous waste containers must be kept sealed and stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[11] The preferred method of destruction for this type of organic compound is high-temperature incineration with appropriate flue gas scrubbing.[11][13]

  • Container Decontamination: Empty containers that originally held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] Only after this procedure can the container be considered for recycling or disposal as non-hazardous waste, in accordance with local regulations.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol
  • Small Spill (in a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[7]

    • Decontaminate the spill surface by wiping it down with a cloth soaked in bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[7][10]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][5]

By adhering to these detailed procedures, researchers can confidently manage the lifecycle of 4-(3-Methoxyphenyl)pyrimidine-2-thiol, ensuring a safe laboratory environment and upholding our collective responsibility for environmental stewardship.

References

  • University College London. (2020, June 23). Thiols | Safety Services. Retrieved from [Link]

  • Government of Alberta. (2002, September). Thiols. Retrieved from [Link]

  • Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL — Chemical Substance Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Unknown. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from a source detailing thiol disposal procedures.
  • BASF. (2026, January 13). Safety data sheet.
  • CymitQuimica. (2026, February 8). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Safety Data Sheet.
  • Patel, R., et al. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Iranian Chemical Society, 14, 2271–2282. Retrieved from [Link]

  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3660B: Sulfur Cleanup. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]

  • Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-(3-Methoxyphenyl)pyrimidine-2-thiol

Introduction and Chemical Hazard Profile For drug development professionals and synthetic chemists, handling specialized intermediates like 4-(3-Methoxyphenyl)pyrimidine-2-thiol requires a rigorous, self-validating safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Hazard Profile

For drug development professionals and synthetic chemists, handling specialized intermediates like 4-(3-Methoxyphenyl)pyrimidine-2-thiol requires a rigorous, self-validating safety protocol. This compound merges a pyrimidine-2-thiol core with a lipophilic methoxyphenyl substituent, creating unique handling challenges.

Understanding the causality behind the hazards dictates our operational choices:

  • The Thiol (-SH) Moiety: Thiols are highly nucleophilic and prone to oxidation. They are notorious for causing severe olfactory fatigue (stench) and respiratory tract irritation[1]. Inadequate ventilation can lead to nausea and compromised decision-making.

  • The Methoxyphenyl Group: This functional group significantly increases the molecule's lipophilicity (LogP). A higher LogP accelerates the compound's ability to permeate the stratum corneum (skin barrier) and thin latex gloves, necessitating specialized dermal protection.

  • The Pyrimidine Ring: Common in kinase inhibitors and biologically active molecules, this structure poses an unknown but potentially high risk of biological intercalation if accidentally ingested or absorbed[1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the compound. The following table summarizes the required PPE, grounded in Occupational Safety and Health Administration (OSHA) standards.

PPE CategorySpecificationCausality / JustificationRegulatory Standard
Eye/Face ANSI Z87.1-compliant chemical splash goggles. Face shield for volumes >500 mL.Prevents severe ocular damage from thiol splashes or airborne crystalline dust[1].[2]
Skin/Hands Double-gloved Nitrile (min 5 mil) or Butyl rubber for prolonged contact.The methoxyphenyl group increases lipophilicity, accelerating permeation through standard latex.[3]
Body Flame-resistant (FR) lab coat (fully buttoned); closed-toe non-porous shoes.Protects against dermal exposure and mitigates static-discharge ignition of thiol vapors.[3]
Respiratory N95/P100 particulate respirator or Half-mask with organic vapor cartridges.Required if engineering controls fail; protects against fine dust and volatile stench[1].[4]

Operational Workflow: Step-by-Step Methodology

Every step in this protocol is designed to validate the previous one, ensuring containment and safety.

Phase 1: Pre-Operation & Safety Validation
  • Engineering Control Check: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Inspection: Inspect nitrile gloves for micro-tears or degradation. Don the FR lab coat, splash goggles, and double gloves[3].

  • Static Mitigation: Ground all receiving vessels. Use anti-static weigh boats and non-sparking spatulas, as fine organic powders can form explosive mixtures with air[1].

Phase 2: Handling and Transfer
  • Enclosed Weighing: Perform all weighing inside a ventilated balance enclosure. If an open bench balance must be used, a P100 respirator is mandatory to prevent inhalation of aerosolized particulates[4].

  • Solvent Solubilization: Transfer the solid to a reaction flask inside the fume hood. Slowly add the appropriate solvent (e.g., DMF, DMSO, or DCM). Keep the hood sash positioned as low as possible to create a physical barrier between the operator's breathing zone and the vessel.

  • Inert Atmosphere Setup: Purge the reaction system with Nitrogen or Argon. This prevents the premature oxidative dimerization of the thiol into a disulfide, ensuring experimental integrity while containing volatile odors.

Phase 3: Post-Operation & Decontamination
  • Chemical Neutralization: Wipe down all spatulas, balances, and hood surfaces with a dilute oxidizing solution (e.g., 5% sodium hypochlorite/bleach). The bleach oxidizes residual thiols into odorless, water-soluble sulfonates.

  • Secondary Cleaning: Follow the bleach wipe with a DI water wipe, then an ethanol wipe to remove any residual salts.

  • Aseptic Doffing: Remove the outer gloves first by pinching the wrist and pulling them inside out. Dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response and Disposal Plan

A rapid, pre-planned response prevents minor incidents from escalating into laboratory-wide evacuations.

  • Minor Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with a damp absorbent pad or use a HEPA-filtered vacuum. Place all materials in a sealed, labeled hazardous waste container.

  • Minor Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Apply a mild bleach solution to the absorbed material to neutralize the stench before scooping it into a waste container.

  • Waste Disposal: Segregate thiol waste from strong acids and oxidizers to prevent exothermic reactions. Label containers explicitly as "Hazardous Waste: Thiol-containing Organics." Dispose of via an EPA-approved chemical waste facility.

Experimental Workflow & Safety Logic

SafetyWorkflow Start 1. Pre-Operation Hood & PPE Check Weighing 2. Enclosed Weighing (Anti-static Tools) Start->Weighing Verified Safe Reaction 3. Reaction Setup (Inert Atmosphere) Weighing->Reaction Transferred Spill Spill Response (Evacuate & Contain) Weighing->Spill Accidental Drop Waste 4. Waste Segregation (Thiol-Specific) Reaction->Waste Byproducts Decon 5. Decontamination (Bleach Neutralization) Reaction->Decon Glassware Reaction->Spill Flask Breakage Waste->Decon Completion Spill->Decon Post-Cleanup

Fig 1: Operational workflow and safety logic for handling thiol-based compounds.

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%." Cole-Parmer Scientific. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 29 CFR 1910.132 - General Requirements for Personal Protective Equipment." Ecesis. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 29 CFR 1910.133 - Eye and Face Protection." West Virginia University EHS. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 29 CFR 1910.134 - Respiratory Protection Standard." Creative Safety Supply. URL: [Link]

Sources

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